Neutrophil elastase inhibitor 4
Description
Propriétés
Formule moléculaire |
C20H21N3O5 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
3-[7-(3,3-diethyl-2,4-dioxoazetidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H21N3O5/c1-3-20(4-2)18(27)23(19(20)28)13-7-5-6-11-12(13)10-22(17(11)26)14-8-9-15(24)21-16(14)25/h5-7,14H,3-4,8-10H2,1-2H3,(H,21,24,25) |
Clé InChI |
RHVBIFAAZYRYRR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C1=O)C2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)CC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Neutrophil Elastase Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Neutrophil Elastase Inhibitor 4, a potent and competitive inhibitor of human neutrophil elastase (HNE). The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Properties and Data
This compound, also referred to as compound 4f in the primary literature, is a novel thalidomide derivative with significant biological activity.[1][2] Its chemical and biological properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-((1,3-dioxo-1,3,3a,4,6,7,8,9-octahydropyrrolo[3,4-f]isoindol-5(2H)-yl)methyl)-N-(1,3-dioxoisoindolin-2-yl)acetamide | [1][2] |
| Molecular Formula | C20H21N3O5 | |
| Molecular Weight | 383.39 g/mol | |
| Appearance | Not explicitly reported | |
| Solubility | Not explicitly reported | |
| Stability | Not explicitly reported, however, thalidomide and its N-alkyl analogs have been shown to have half-lives of 25 to 35 hours at 32°C and pH 6.4.[3] |
Table 2: Biological Activity
| Parameter | Value | Cell Line/Enzyme | Reference |
| HNE IC50 | 42.30 nM | Human Neutrophil Elastase | [1][2] |
| HNE Ki | 8.04 nM | Human Neutrophil Elastase | [1][2] |
| Inhibition Mode | Competitive | Human Neutrophil Elastase | [1][2] |
| Antiproliferative IC50 | 21.25 nM | T47D (Breast Carcinoma) | [1][2] |
| 34.17 nM | RPMI 8226 (Multiple Myeloma) | [1][2] | |
| 29.93 nM | A549 (Non-small-cell Lung Carcinoma) | [1][2] | |
| 99.11 nM | HSF (Human Skin Fibroblasts) | [1][2] | |
| Apoptosis Induction | Yes | T47D (Breast Carcinoma) | [1][2] |
| Cell Cycle Arrest | G2/M phase | T47D (Breast Carcinoma) | [1] |
Synthesis Protocol
The synthesis of this compound (compound 4f) is based on the methods described by Donarska B, et al. (2023).[1][2] The following is a detailed experimental protocol for its preparation.
Materials:
-
Starting materials and reagents can be sourced from commercial suppliers.
-
Solvents should be of analytical grade and dried where necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Procedure:
The synthesis of the target compound involves a multi-step process. The final step is the reaction between an appropriate thalidomide-derived amine and a carboxylic acid derivative.
-
Step 1: Synthesis of the Amine Precursor: The synthesis of the key amine intermediate is a crucial step. While the specific details for this precursor are outlined in the primary literature, it generally involves the modification of thalidomide or its analogs.
-
Step 2: Synthesis of the Carboxylic Acid Moiety: The carboxylic acid component is prepared separately, often involving standard organic synthesis techniques to build the desired scaffold.
-
Step 3: Coupling Reaction: The final step involves the coupling of the amine precursor and the carboxylic acid moiety. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored until completion.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Protocols for Biological Assays
The following are detailed methodologies for the key biological experiments cited in the literature for this compound.
Human Neutrophil Elastase (HNE) Inhibition Assay
This assay is performed to determine the inhibitory activity of the compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Sivelestat)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, HNE enzyme, and varying concentrations of the test compound or reference inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) over time using a fluorometric plate reader.
-
Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data is analyzed using Lineweaver-Burk plots.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of the compound against various cancer cell lines.
Materials:
-
Cancer cell lines (T47D, RPMI 8226, A549) and a normal cell line (HSF)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect the induction of apoptosis in cells treated with the compound.
Materials:
-
T47D cells
-
Test compound (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat T47D cells with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for a short period (e.g., 15 minutes).
-
Analyze the stained cells by flow cytometry.
-
The flow cytometer will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows related to this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the synthesis and biological evaluation of the inhibitor.
References
- 1. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Novel Neutrophil Elastase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neutrophil elastase (NE), a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of invading pathogens.[1][2] However, excessive or dysregulated NE activity is implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and bronchiectasis.[3][4] This imbalance between NE and its endogenous inhibitors leads to the degradation of extracellular matrix components, such as elastin, and the potentiation of inflammatory signaling cascades, resulting in tissue damage.[2][5] Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy for these debilitating conditions. This technical guide provides an in-depth overview of the discovery and development of novel NE inhibitors, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Classes and Potency of Novel Neutrophil Elastase Inhibitors
The development of NE inhibitors has yielded a diverse array of chemical entities, ranging from endogenous protein inhibitors to synthetic small molecules. These inhibitors can be broadly classified based on their mechanism of action and chemical structure. Several compounds have advanced to clinical trials, demonstrating the therapeutic potential of targeting neutrophil elastase.
Table 1: Quantitative Data for Selected Novel Neutrophil Elastase Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Ki | Development Stage | Reference(s) |
| Dihydropyrimidinone | BAY 85-8501 | Human Neutrophil Elastase (HNE) | 0.5 nM (for HNE) | - | Clinical Trials | [6] |
| Pyridinone | AZD9668 | Human Neutrophil Elastase (HNE) | - | - | Clinical Trials | [3][7][8] |
| Benzoxazinone | Unnamed Derivatives | Human Neutrophil Elastase (HNE) | - | - | Preclinical | [3] |
| Pyrazinone | Functionalized Derivatives | Human Neutrophil Elastase (HNE) | nM to pM range | - | Preclinical | [5] |
| Isoxazol-5(2H)-one | Compound 2o | Human Neutrophil Elastase (HNE) | 20 nM | - | Preclinical | [9] |
| Natural Peptide | Lyngbyastatin 7 | Human Neutrophil Elastase (HNE) | 23 nM | - | Preclinical | [10] |
| Kunitz-type Inhibitor | AvKTI | Neutrophil Elastase | 446.93 nM | 169.07 nM | Preclinical | [10] |
| Synthetic Peptide | Sivelestat | Neutrophil Elastase | - | - | Marketed (in some regions) | [1][11] |
| Endogenous Protein | Alpha1-Antitrypsin (AAT) | Neutrophil Elastase | - | - | Approved Therapy |
Note: IC50 and Ki values can vary depending on the specific assay conditions. This table provides a comparative overview based on available literature.
Key Experimental Protocols in NE Inhibitor Discovery
The evaluation of novel neutrophil elastase inhibitors requires a suite of robust in vitro and in vivo assays. These protocols are designed to assess the potency, selectivity, and efficacy of candidate compounds.
In Vitro Enzyme Activity Assay (Fluorometric)
This assay is a primary screening method to determine the direct inhibitory effect of a compound on purified neutrophil elastase.
Principle: The assay utilizes a specific, non-fluorescent substrate for neutrophil elastase. In the presence of active NE, the substrate is cleaved, releasing a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of substrate cleavage.[12]
Materials:
-
Purified Human Neutrophil Elastase
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in an appropriate solvent like DMSO)
-
Control inhibitor (e.g., Sivelestat)[12]
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 400/505 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of purified neutrophil elastase to each well, except for the background control wells.
-
Add the diluted test compounds or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cell-Based Assay: Inhibition of NE-Induced Cytokine Release
This assay assesses the ability of an inhibitor to block the downstream inflammatory effects of neutrophil elastase in a cellular context.
Principle: Neutrophil elastase can stimulate various cell types (e.g., epithelial cells, macrophages) to release pro-inflammatory cytokines like Interleukin-8 (IL-8).[13] This assay measures the reduction in cytokine levels in the presence of an NE inhibitor.
Materials:
-
A suitable cell line (e.g., A549 lung epithelial cells)
-
Cell culture medium and supplements
-
Recombinant human neutrophil elastase
-
Test compounds
-
ELISA kit for the specific cytokine to be measured (e.g., human IL-8)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pre-determined concentration of recombinant human neutrophil elastase. Include an unstimulated control and a vehicle control.
-
Incubate the cells for a period sufficient to induce cytokine release (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine (e.g., IL-8) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each compound concentration compared to the NE-stimulated vehicle control.
-
Determine the IC50 value of the compound for inhibiting the cellular effects of NE.
Signaling Pathways in Neutrophil Elastase Pathophysiology
Neutrophil elastase exerts its pro-inflammatory effects through complex signaling cascades. Understanding these pathways is crucial for identifying novel therapeutic targets and for the rational design of NE inhibitors.
NE-Induced Mucin Gene Expression
In airway inflammatory diseases, neutrophil elastase is a potent stimulus for mucin production, contributing to airway obstruction. The signaling pathway leading to MUC1 gene expression is a key example of NE's pro-inflammatory activity.[14][15]
Caption: Signaling pathway of NE-induced MUC1 gene transcription.
General Workflow for NE Inhibitor Discovery and Development
The process of discovering and developing a novel neutrophil elastase inhibitor follows a logical progression from initial screening to preclinical and clinical evaluation.
Caption: General workflow for the discovery and development of NE inhibitors.
NE-Mediated Pro-inflammatory Signaling via TLR4 and EGFR
Neutrophil elastase can amplify inflammatory responses by activating key cell surface receptors, leading to the production of neutrophil chemoattractants like CXCL8 (IL-8).[13]
Caption: NE-mediated activation of pro-inflammatory signaling pathways.
Conclusion
The discovery and development of novel neutrophil elastase inhibitors represent a vibrant area of research with significant therapeutic promise for a multitude of inflammatory diseases. The continued exploration of diverse chemical scaffolds, coupled with a deeper understanding of the complex signaling networks modulated by neutrophil elastase, will undoubtedly pave the way for the next generation of more effective and safer therapies. This guide provides a foundational understanding of the key aspects of this process, from the initial identification of potent inhibitors to the elucidation of their mechanisms of action in relevant biological systems.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Neutrophil Elastase Inhibitor 4 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Human Neutrophil Elastase (HNE), a potent serine protease, plays a critical role in the inflammatory cascade and host defense. However, its dysregulation is implicated in a range of debilitating inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This has spurred significant interest in the development of potent and selective HNE inhibitors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of a notable class of HNE inhibitors, with a specific focus on the thalidomide-derived Neutrophil Elastase Inhibitor 4 and its analogs. We will explore the key structural modifications that influence inhibitory potency, present quantitative data in a comparative format, provide detailed experimental methodologies, and visualize critical biological and experimental processes.
Structure-Activity Relationship (SAR) of Neutrophil Elastase Inhibitors
The development of effective HNE inhibitors hinges on a thorough understanding of how molecular structure dictates inhibitory activity. Researchers have explored various chemical scaffolds, each with unique SAR characteristics. Here, we summarize the key findings for several prominent classes of HNE inhibitors.
Thalidomide-Based Inhibitors
Recent studies have identified thalidomide derivatives as potent, nanomolar inhibitors of HNE. The core structure of these inhibitors allows for systematic modifications to probe the enzyme's active site. A key compound in this class is designated as This compound (compound 4f) , which exhibits a competitive mode of inhibition.
Molecular docking studies have revealed that the azetidine-2,4-dione moiety of these inhibitors forms crucial interactions with key residues in the HNE active site, namely Ser195, Arg217, and His57.[1] The SAR of this class highlights the importance of the substituents on the phthalimide and the linker connecting to the azetidine-2,4-dione.
Table 1: SAR of Thalidomide-Based HNE Inhibitors [1]
| Compound | R Group (on phthalimide) | IC50 (nM) | Ki (nM) | Inhibition Mode |
| 4a | H | 21.78 | - | Competitive |
| 4b | 4-F | 35.12 | - | - |
| 4e | 4-NO2 | 28.95 | - | - |
| 4f | 3-NH2 (from lenalidomide) | 42.30 | 8.04 | Competitive |
Note: A lower IC50/Ki value indicates higher inhibitory potency.
Isoxazolone Derivatives
The isoxazol-5(2H)-one scaffold has emerged as another promising template for potent HNE inhibitors.[2] SAR studies on this class have demonstrated that modifications at the N-2 and C-3 positions of the isoxazolone ring significantly impact inhibitory activity and chemical stability.
Table 2: SAR of Isoxazolone-Based HNE Inhibitors [2][3]
| Compound | N-2 Substituent | C-3 Substituent | C-4 Phenyl Substituent | IC50 (nM) |
| 2o | 4-methylbenzoyl | Isopropyl | H | 20 |
| 3a | cyclopropanecarbonyl | H | H | 16 |
| 3g | cyclopropanecarbonyl | H | 4-CN | 11 |
| 3h | cyclopropanecarbonyl | H | 4-CF3 | 18 |
These compounds act as reversible competitive inhibitors of HNE.[2] Molecular modeling suggests that the carbonyl groups at the 2-N-CO and 5-CO positions are key for interaction with the catalytic Ser195 residue.[2]
N-Benzoylindazole Derivatives
N-benzoylindazoles represent a class of competitive and pseudoirreversible HNE inhibitors.[4] The benzoyl group at the N-1 position is essential for their activity. Modifications on both the benzoyl and indazole rings have been extensively studied to optimize potency.
Table 3: SAR of N-Benzoylindazole-Based HNE Inhibitors [4]
| Compound | Benzoyl Substituent | Indazole C-3 Substituent | IC50 (µM) |
| 3a | H | Phenylamido | 0.4 |
| 5a | H | Carbethoxy | 0.4 |
| - | 2-Cl | Phenylamido | ~0.1 |
| - | 2-Me | Phenylamido | ~0.1 |
The most active compounds in this series exhibit submicromolar inhibitory activity.[4]
Experimental Protocols
The evaluation of HNE inhibitors requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the development of these compounds.
Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)
This assay is a standard method for determining the inhibitory potency (IC50) of test compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add 20 µL of each test compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 60 µL of HNE enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well, except the negative control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the HNE substrate solution to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Inhibition Kinetics (Ki)
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
Perform the HNE inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation to determine the inhibition constant (Ki) and the mode of inhibition. For competitive inhibitors, the apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Diagrams are indispensable tools for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.
Neutrophil Elastase-Mediated Inflammatory Signaling
HNE contributes to inflammation through various signaling pathways. One critical pathway involves the activation of Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.
Caption: HNE-mediated activation of the TLR4-NF-κB signaling pathway.
Experimental Workflow for HNE Inhibitor Development
The development of novel HNE inhibitors typically follows a structured workflow, from initial screening to lead optimization.
Caption: A typical workflow for the development of HNE inhibitors.
References
- 1. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3-unsubstituted isoxazolones as potent human neutrophil elastase inhibitors: Synthesis and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Targeting Neutrophil Elastase in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator of inflammation and tissue damage in a range of debilitating inflammatory diseases. Under physiological conditions, its activity is tightly regulated by endogenous inhibitors. However, in chronic inflammatory states such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), Acute Respiratory Distress Syndrome (ARDS), and bronchiectasis, an imbalance between NE and its inhibitors leads to uncontrolled proteolytic activity, driving disease progression. This technical guide provides an in-depth overview of the therapeutic rationale for targeting neutrophil elastase, summarizes the current landscape of NE inhibitors, details key experimental protocols for their evaluation, and illustrates the intricate signaling pathways governed by NE.
The Role of Neutrophil Elastase in Inflammatory Pathogenesis
Neutrophil elastase is a primary component of the azurophilic granules of neutrophils and plays a crucial role in the innate immune response by degrading microbial proteins.[1] However, its excessive and prolonged release in the extracellular milieu contributes to pathology through several mechanisms:
-
Extracellular Matrix Degradation: NE degrades key components of the extracellular matrix, including elastin, collagen, and fibronectin, leading to tissue remodeling and loss of function, particularly in the lungs.[1]
-
Inflammatory Cell Recruitment: NE can process and activate chemokines, such as interleukin-8 (IL-8), amplifying the recruitment of neutrophils to the site of inflammation.[2]
-
Mucus Hypersecretion: In respiratory diseases, NE is a potent secretagogue for mucus from goblet cells and submucosal glands, contributing to airway obstruction.
-
Impairment of Immune Response: NE can cleave and inactivate proteins involved in host defense, including opsonins and cytokine receptors.[2]
-
Activation of Pro-inflammatory Signaling: NE can activate various signaling pathways that perpetuate the inflammatory response.
Neutrophil Elastase Inhibitors: A Therapeutic Strategy
The pathological consequences of unchecked NE activity have made it a compelling therapeutic target. The development of NE inhibitors aims to restore the protease-antiprotease balance and mitigate tissue damage. Several classes of NE inhibitors have been investigated, including endogenous protein inhibitors and synthetic small molecule inhibitors.
Quantitative Data on Neutrophil Elastase Inhibitors
The following tables summarize the inhibitory potency and clinical trial outcomes for key neutrophil elastase inhibitors.
Table 1: Inhibitory Potency of Selected Neutrophil Elastase Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) |
| Sivelestat | Small Molecule | Human Neutrophil Elastase | 44[3] | 200[3] |
| AZD9668 (Alvelestat) | Small Molecule | Human Neutrophil Elastase | 12 | 9.4 |
| BAY 85-8501 | Small Molecule | Human Neutrophil Elastase | 0.065[4] | - |
| POL6014 | Macrocycle Peptide | Human Neutrophil Elastase | - | - |
| Alpha-1 Antitrypsin | Endogenous Protein | Serine Proteases (including NE) | - | - |
Table 2: Summary of Clinical Trial Outcomes for Neutrophil Elastase Inhibitors
| Inhibitor | Disease | Phase | Key Outcomes | Reference |
| Sivelestat | ARDS | Phase III | No significant improvement in ventilator-free days or 28-day mortality. | [5] |
| AZD9668 (Alvelestat) | Bronchiectasis, CF | Phase II | No significant change in sputum NE activity, but some improvements in lung function and inflammatory biomarkers were observed. | [6][7] |
| BAY 85-8501 | Non-CF Bronchiectasis | Phase IIa | Favorable safety and tolerability; no significant changes in pulmonary function or sputum NE activity.[8] | [9][10] |
| POL6014 | Cystic Fibrosis | Phase I | Well-tolerated with significant reduction in active NE in sputum.[11][12][13][14] | [15][11][12] |
| Alpha-1 Antitrypsin (Augmentation Therapy) | AAT Deficiency | Multiple | Slowed decline in lung density (emphysema progression) as measured by CT.[16][17][18][19][20] Effects on FEV1 decline are more variable across studies.[16][17][18][19] | [16][17] |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro and ex vivo assays used to characterize the activity and efficacy of neutrophil elastase inhibitors.
Neutrophil Elastase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of NE by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Purified human neutrophil elastase (or sample containing NE, e.g., sputum supernatant)
-
NE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
-
NE inhibitor to be tested
Procedure:
-
Prepare a dilution series of the NE inhibitor in NE Assay Buffer.
-
In the wells of the 96-well plate, add a fixed amount of human neutrophil elastase.
-
Add the different concentrations of the NE inhibitor to the respective wells. Include a vehicle control (no inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic NE substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Neutrophil Chemotaxis Assay (Transwell)
This assay assesses the ability of neutrophils to migrate towards a chemoattractant, a process that can be influenced by NE and its inhibitors.
Materials:
-
Freshly isolated human neutrophils
-
Transwell inserts with a 3-5 µm pore size polycarbonate membrane
-
24-well tissue culture plate
-
Chemoattractant (e.g., fMLP, IL-8)
-
Assay medium (e.g., HBSS with 0.5% BSA)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.
-
Label the neutrophils with Calcein-AM.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
In the lower chamber of the wells, add the assay medium containing the chemoattractant. In control wells, add assay medium without the chemoattractant.
-
In the upper chamber of the Transwell inserts, add the Calcein-AM labeled neutrophils, pre-incubated with or without the NE inhibitor.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of migrated cells relative to the total number of cells added.
NETosis Quantification Assay (Sytox Green)
This assay quantifies the formation of Neutrophil Extracellular Traps (NETs), a process in which NE plays a critical role.
Materials:
-
Freshly isolated human neutrophils
-
NETosis-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Sytox Green nucleic acid stain (cell-impermeant)
-
Hoechst 33342 (cell-permeant DNA stain)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate human neutrophils and seed them in the 96-well plate.
-
Treat the neutrophils with the NE inhibitor or vehicle control for a specified time.
-
Add the NETosis-inducing agent (PMA) to the wells.
-
Add Sytox Green and Hoechst 33342 to all wells.
-
Incubate the plate at 37°C and acquire images or fluorescence readings at different time points.
-
Quantify NETosis by measuring the Sytox Green positive area (representing extracellular DNA) and normalizing it to the total number of cells (determined by Hoechst 33342 staining).[21][22][23][24][25]
Western Blot for Phosphorylated Signaling Proteins (e.g., p-ERK, p-p38)
This technique is used to detect the activation of specific signaling pathways downstream of NE activation by measuring the phosphorylation of key proteins.
Materials:
-
Cell lysates from cells treated with NE +/- inhibitor
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells (e.g., bronchial epithelial cells, macrophages) with NE in the presence or absence of the inhibitor for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[26][27][28][29]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.
Signaling Pathways Involving Neutrophil Elastase
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by neutrophil elastase in inflammatory contexts.
Caption: Overview of Neutrophil Elastase-Mediated Inflammatory Signaling.
Caption: Drug Discovery Workflow for Neutrophil Elastase Inhibitors.
Challenges and Future Directions for Drug Development
The development of clinically effective and safe NE inhibitors faces several challenges that are important for drug development professionals to consider:
-
Selectivity: Achieving high selectivity for NE over other serine proteases is crucial to minimize off-target effects.
-
Bioavailability: For chronic respiratory diseases, delivering the inhibitor to the site of inflammation in the lung at a sufficient concentration is a major hurdle. Inhaled formulations, like that of POL6014, are a promising approach.[30]
-
Biomarker Development: Identifying and validating biomarkers that can predict which patients are most likely to respond to NE inhibitor therapy and that can monitor treatment efficacy is essential for the success of clinical trials.[31] Sputum NE activity and desmosine levels are being investigated as potential biomarkers.[30]
-
Heterogeneity of Inflammatory Diseases: The role and contribution of NE can vary among patients with the same clinical diagnosis. A personalized medicine approach, using biomarkers to select patients with high NE activity, may be necessary.
Future research will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic profiles, the identification of robust biomarkers for patient stratification, and the exploration of combination therapies that target multiple inflammatory pathways.
Conclusion
Targeting neutrophil elastase remains a highly promising therapeutic strategy for a variety of inflammatory diseases. While early clinical trials have yielded mixed results, a deeper understanding of the complex role of NE in disease pathogenesis, coupled with advancements in drug design and biomarker development, offers a clear path forward. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of NE inhibition into effective treatments for patients.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY 85-8501 | Science Company | Labroots [labroots.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. santhera.com [santhera.com]
- 16. cda-amc.ca [cda-amc.ca]
- 17. Treatment for Alpha-1 Antitrypsin Deficiency: Does Augmentation Therapy Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Long-term effect of α1-antitrypsin augmentation therapy on the decline of FEV1 in deficient patients: an analysis of the AIR database - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Table 6, Summary of Findings of Included Studies - Alpha1-Proteinase Inhibitors for the Treatment of Alpha1-Antitrypsin Deficiency: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. intjmorphol.com [intjmorphol.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
The Modulatory Effects of Neutrophil Elastase Inhibitor 4 on Cellular Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase inhibitor 4, also known as Sivelestat, is a potent and selective competitive inhibitor of human neutrophil elastase (HNE). This whitepaper provides an in-depth technical guide to the cellular pathways modulated by this inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling cascades, this document serves as a comprehensive resource for researchers and professionals in drug development. The primary focus is on the intricate molecular mechanisms through which Sivelestat exerts its effects, particularly in the context of inflammatory conditions and cell proliferation.
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin. While this activity is crucial for host defense, dysregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and some cancers.
This compound (Sivelestat) is a synthetic, small-molecule inhibitor that specifically targets NE. Its mechanism of action involves competitive binding to the active site of the enzyme, thereby preventing its proteolytic activity.[1] This inhibitory action has been shown to modulate several key intracellular signaling pathways, leading to a reduction in inflammation, inhibition of cell proliferation, and induction of apoptosis in certain cell types.[2][3]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cell lines.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | IC50 | Ki | Inhibition Type | Species |
| Neutrophil Elastase | Sivelestat (ONO-5046) | 44 nM | 200 nM | Competitive | Human |
| Neutrophil Elastase | Sivelestat (ONO-5046) | 36 nM | - | - | Rabbit |
| Neutrophil Elastase | Sivelestat (ONO-5046) | 19 nM | - | - | Rat |
| Neutrophil Elastase | Sivelestat (ONO-5046) | 37 nM | - | - | Hamster |
| Neutrophil Elastase | Sivelestat (ONO-5046) | 49 nM | - | - | Mouse |
| Neutrophil Elastase | This compound (compound 4f) | 42.30 nM | 8.04 nM | Competitive | Human |
| Pancreas Elastase | Sivelestat | 5.6 µM | - | - | - |
| Data sourced from multiple references.[3][4][5] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Effect | IC50 |
| T47D (Breast Cancer) | Inhibition of Proliferation | 21.25 nM |
| RPMI 8226 (Multiple Myeloma) | Inhibition of Proliferation | 34.17 nM |
| A549 (Lung Cancer) | Inhibition of Proliferation | 29.93 nM |
| HSF (Human Skin Fibroblasts) | Inhibition of Proliferation | 99.11 nM |
| T47D (Breast Cancer) | Induction of Apoptosis | - |
| Data sourced from multiple references.[2][3][6] |
Modulated Cellular Pathways
Sivelestat has been shown to impact a network of interconnected signaling pathways that are central to inflammation, cell survival, and proliferation.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism. In the context of acute lung injury, activation of this pathway can exacerbate the inflammatory response. Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[7] This inhibition leads to a decrease in the expression of pro-inflammatory and pro-apoptotic proteins, while increasing the expression of anti-apoptotic proteins like Bcl-2.[8][9]
JNK/NF-κB Pathway
The c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in the inflammatory response, controlling the expression of pro-inflammatory cytokines. Sivelestat has been shown to attenuate acute lung injury by inhibiting the activation of the JNK/NF-κB signaling pathway.[1][2] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-8.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. Sivelestat has been found to activate the Nrf2/HO-1 signaling pathway, leading to the upregulation of antioxidant enzymes.[1][2] This activation helps to mitigate oxidative damage associated with inflammation.
ERK1/2 Pathway
The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is involved in cell proliferation and differentiation. Neutrophil elastase can promote cell growth by activating the Epidermal Growth Factor Receptor (EGFR), which in turn triggers the ERK1/2 signaling cascade. Sivelestat has been shown to suppress the growth of certain cancer cells by inhibiting NE-induced TGF-α release, thereby preventing EGFR phosphorylation and subsequent ERK1/2 activation.[10]
TGF-β/Smad Pathway
The Transforming growth factor-beta (TGF-β)/Smad signaling pathway plays a complex role in inflammation and tissue repair. Recent studies suggest that Sivelestat can alleviate sepsis-induced acute lung injury by upregulating microRNA-744-5p, which in turn inhibits the TGF-β/Smad signaling pathway.[11][12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
In Vitro Assays
4.1.1. Neutrophil Elastase Inhibition Assay
-
Principle: To measure the direct inhibitory effect of Sivelestat on NE activity.
-
Method: A fluorometric assay is commonly used.[13][14]
-
Recombinant human neutrophil elastase is incubated with a fluorogenic substrate.
-
The cleavage of the substrate by NE results in the release of a fluorescent group, which is measured over time using a fluorescence plate reader (e.g., Ex/Em = 400/505 nm).
-
To determine the IC50, the assay is performed in the presence of serial dilutions of Sivelestat.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
4.1.2. Cell Proliferation Assay
-
Principle: To assess the effect of Sivelestat on the proliferation of various cell lines.
-
Method: An MTT or WST-1 based colorimetric assay is typically employed.[10][15]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Sivelestat for a specified period (e.g., 48 hours).
-
MTT or WST-1 reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan product.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
4.1.3. Apoptosis Assay
-
Principle: To determine if Sivelestat induces programmed cell death.
-
Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.[16]
-
Cells are treated with Sivelestat for a defined period.
-
Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
4.1.4. Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins within the modulated signaling pathways.
-
Method: [17]
-
Cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, NF-κB p65, Nrf2, ERK1/2, Smad3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.1.5. Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the gene expression levels of target molecules.
-
Method: [18]
-
Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
In Vivo Models
4.2.1. Animal Models of Acute Lung Injury (ALI)
-
Principle: To evaluate the therapeutic efficacy of Sivelestat in a disease-relevant animal model.
-
Method: A common model involves the induction of ALI in rats or mice via intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).[7][18]
-
Animals are treated with Sivelestat (e.g., via intraperitoneal injection) before or after LPS challenge.
-
At a specified time point, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
BALF is analyzed for inflammatory cell infiltration and cytokine levels (e.g., using ELISA).
-
Lung tissues are processed for histopathological examination (H&E staining), assessment of edema (wet-to-dry weight ratio), and molecular analysis (Western blotting, qRT-PCR, immunohistochemistry).
-
Conclusion
This compound (Sivelestat) is a well-characterized inhibitor of human neutrophil elastase with significant therapeutic potential, particularly in the management of inflammatory conditions. Its efficacy stems from its ability to modulate a complex network of intracellular signaling pathways, including the PI3K/AKT/mTOR, JNK/NF-κB, Nrf2/HO-1, ERK1/2, and TGF-β/Smad pathways. By inhibiting pro-inflammatory cascades, promoting antioxidant responses, and regulating cell proliferation and survival, Sivelestat offers a multi-faceted approach to mitigating the pathological consequences of excessive neutrophil elastase activity. This technical guide provides a foundational understanding of the molecular mechanisms underlying the action of Sivelestat, which will be invaluable for researchers and clinicians working on the development of novel anti-inflammatory and anti-cancer therapies. Further research into the intricate crosstalk between these pathways will continue to elucidate the full therapeutic potential of this and other neutrophil elastase inhibitors.
References
- 1. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 9. Sivelestat ameliorates sepsis-induced myocardial dysfunction by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - Qian- Journal of Thoracic Disease [jtd.amegroups.org]
- 13. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Role of Neutrophil Elastase in Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase (NE), a powerful serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, essential for host defense against pathogens.[1] However, in the context of chronic respiratory diseases, its excessive and unregulated activity contributes significantly to lung pathology. This technical guide provides an in-depth examination of the multifaceted role of neutrophil elastase in the pathogenesis of prevalent respiratory conditions, including Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), Acute Respiratory Distress Syndrome (ARDS), and Bronchiectasis. We will explore the intricate signaling pathways mediated by NE, detail common experimental protocols for its assessment, and present key quantitative data from relevant studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting neutrophil elastase.
Introduction: The Protease-Antiprotease Imbalance
Under physiological conditions, the potent proteolytic activity of neutrophil elastase is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin (AAT).[2][3] This delicate balance ensures that the destructive potential of NE is directed towards invading microbes while sparing host tissues. However, in many chronic inflammatory lung diseases, a persistent influx of neutrophils into the airways leads to an overwhelming release of NE, saturating and inactivating AAT and other inhibitors.[4][5] This protease-antiprotease imbalance is a central tenet in the "vicious cycle" hypothesis of many respiratory diseases, where inflammation begets tissue damage, which in turn perpetuates further inflammation.[6]
Pathophysiological Roles of Neutrophil Elastase in Respiratory Diseases
The detrimental effects of unregulated neutrophil elastase activity in the lungs are extensive and varied, contributing to nearly every hallmark of chronic respiratory disease.
Extracellular Matrix Degradation and Tissue Remodeling
One of the most well-characterized functions of NE is its ability to degrade key components of the lung's extracellular matrix (ECM), including elastin, collagen, and proteoglycans.[1][7] This enzymatic destruction of the lung parenchyma is a primary driver of the emphysematous changes seen in COPD and contributes to the irreversible airway dilation characteristic of bronchiectasis.[6][8]
Mucus Hypersecretion and Impaired Mucociliary Clearance
Neutrophil elastase is a potent secretagogue, directly stimulating goblet cells and submucosal glands to produce and secrete mucus.[9][10] It specifically upregulates the expression of the MUC5AC mucin gene, a major component of airway mucus.[11][12] Furthermore, NE impairs ciliary beat frequency, hindering the coordinated sweeping motion required to clear mucus from the airways.[3][13] The resulting mucus hypersecretion and impaired clearance contribute to airway obstruction, a hallmark of COPD, cystic fibrosis, and bronchiectasis.[14]
Pro-inflammatory Signaling and Immune Modulation
Beyond its direct destructive capabilities, neutrophil elastase actively perpetuates the inflammatory cascade. It can cleave and activate pro-inflammatory cytokines and chemokines, and their receptors, creating a positive feedback loop that recruits more neutrophils to the site of inflammation.[15] NE also plays a role in the formation of Neutrophil Extracellular Traps (NETs), web-like structures of DNA, histones, and granular proteins that, while intended to trap pathogens, can also contribute to tissue damage and inflammation.[5][7]
Disruption of the Alveolar-Capillary Barrier
In the context of ARDS, the excessive release of neutrophil elastase is a key factor in the breakdown of the alveolar-capillary barrier.[16][17] By degrading endothelial and epithelial cell adhesion molecules and basement membrane components, NE increases vascular permeability, leading to the influx of protein-rich fluid into the alveoli and the development of pulmonary edema.[18][19]
Signaling Pathways Involving Neutrophil Elastase
Neutrophil elastase exerts its diverse cellular effects through the activation of multiple signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
EGFR-Mediated Mucin Production
One of the key pathways by which NE induces mucus hypersecretion involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). NE cleaves pro-transforming growth factor-alpha (pro-TGF-α) on the surface of epithelial cells, releasing mature TGF-α, which then binds to and activates EGFR.[10] This initiates a downstream signaling cascade that ultimately leads to increased MUC5AC gene expression.[20]
PKCδ-Mediated Mucin Secretion
In addition to stimulating mucin gene expression, neutrophil elastase can also directly trigger the release of stored mucin from airway epithelial cells. This process has been shown to be dependent on the activation of Protein Kinase C delta (PKCδ).[9]
Degradation of CFTR
In cystic fibrosis, neutrophil elastase contributes to the underlying pathophysiology by degrading the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[14][21] This degradation is mediated, at least in part, through the activation of intracellular calpains.[21][22] The loss of functional CFTR exacerbates the ion transport defect, leading to further airway surface liquid dehydration and mucus obstruction.
Quantitative Data on Neutrophil Elastase in Respiratory Diseases
The following tables summarize key quantitative findings from studies investigating the role of neutrophil elastase in various respiratory diseases.
Table 1: Neutrophil Elastase Levels in Respiratory Diseases
| Disease | Sample Type | NE Concentration/Activity | Key Finding | Reference(s) |
| COPD | Sputum | Elevated NE levels | Correlates with exacerbation frequency and lung function decline. | [15] |
| Serum | Elevated CPa9-HNE (NE-degraded calprotectin) | Indicates increased systemic neutrophil activity. | [23] | |
| Cystic Fibrosis | Bronchoalveolar Lavage Fluid (BALF) | Elevated NE activity | Associated with early bronchiectasis in children. | [15][24] |
| Bronchiectasis | Sputum | Elevated NE activity | Associated with increased exacerbation risk and mortality. | [11][12] |
| ARDS | Plasma | Median 217 ng/ml (in patients who developed ARDS) vs. 117 ng/ml (in those who did not) | Elevated plasma NE on hospital admission correlates with ARDS development. | [25] |
Table 2: Impact of NE Inhibitors in Clinical Trials
| NE Inhibitor | Disease | Primary Outcome | Result | Reference(s) |
| AZD9668 | COPD | Change in FEV1 | No significant improvement in lung function. | [26] |
| Brensocatib | Bronchiectasis | Reduction in NE activity in sputum | Significantly reduced NE activity and exacerbations. | [6] |
| Sivelestat | ARDS | Improved oxygenation and reduced inflammatory markers | Approved in Japan and South Korea for ARDS. | [27][28][29] |
| Alpha1-Antitrypsin (AAT) Augmentation Therapy | AAT Deficiency-related COPD | Slowing of emphysema progression | Reduces the decline in lung density. | |
| MR889 | COPD | Change in desmosine urine levels | Reduction in desmosine levels in a subset of patients with shorter disease duration. | [30] |
Experimental Protocols for the Study of Neutrophil Elastase
Accurate and reproducible measurement of neutrophil elastase activity and concentration is paramount for both basic research and clinical trials.
Measurement of Neutrophil Elastase Activity
A common method for determining NE activity in biological samples is through the use of a fluorogenic substrate.
Protocol: Fluorometric Assay for NE Activity [31][32]
-
Sample Preparation: Sputum samples are homogenized and centrifuged to obtain the sol phase. Plasma or BALF can often be used directly or with minimal dilution.
-
Standard Curve: A standard curve is generated using purified human neutrophil elastase of known concentrations.
-
Reaction Setup: Samples and standards are added to a 96-well microplate.
-
Substrate Addition: A specific fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) is added to each well.
-
Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is measured kinetically over time using a microplate reader (excitation/emission wavelengths typically around 380/500 nm).
-
Calculation: The rate of substrate cleavage (change in fluorescence over time) is proportional to the NE activity in the sample. The activity is quantified by comparison to the standard curve.
Measurement of Neutrophil Elastase Concentration
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the total amount of NE protein (both active and complexed with inhibitors).[33]
Protocol: NE ELISA [33]
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for human neutrophil elastase.
-
Sample and Standard Addition: Samples and a dilution series of a known NE standard are added to the wells.
-
Incubation: The plate is incubated to allow the NE in the samples and standards to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for NE, is added.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement and Calculation: The absorbance of each well is read using a microplate reader, and the concentration of NE in the samples is determined by comparison to the standard curve.
Therapeutic Targeting of Neutrophil Elastase
Given its central role in the pathology of several respiratory diseases, neutrophil elastase is a prime therapeutic target. Several strategies are being pursued:
-
Direct NE Inhibitors: Small molecule inhibitors that directly block the active site of the enzyme.
-
Inhibitors of Neutrophil Recruitment: Agents that block chemokine receptors (e.g., CXCR2 antagonists) to prevent neutrophil migration to the lungs.[6]
-
Inhibitors of NE Release: Drugs that prevent the degranulation of neutrophils and the release of their contents.
-
Augmentation of Endogenous Inhibitors: Replacement therapy with AAT in individuals with a genetic deficiency.
The development of effective and specific NE inhibitors remains a significant goal in respiratory medicine. While some agents have shown promise, particularly in bronchiectasis, challenges such as optimizing drug delivery to the lungs and managing potential off-target effects persist.[1][16]
Conclusion
Neutrophil elastase is a pivotal mediator in the pathogenesis of a wide range of respiratory diseases. Its ability to degrade tissue, promote inflammation, and induce mucus hypersecretion places it at the center of the "vicious cycle" of lung damage. A thorough understanding of its complex signaling pathways and the development of robust methods for its measurement are essential for advancing our knowledge and for the successful development of novel therapies. Targeting neutrophil elastase holds significant promise for breaking the cycle of chronic inflammation and tissue destruction, ultimately improving outcomes for patients with these debilitating conditions.
References
- 1. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil dysfunction in bronchiectasis: Pathophysiological insights and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Neutrophil Elastase Induces Hypersecretion of Mucin from Well-Differentiated Human Bronchial Epithelial Cells in Vitro via a Protein Kinase Cδ-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of neutrophils in mucus hypersecretion in COPD and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. atsjournals.org [atsjournals.org]
- 14. atsjournals.org [atsjournals.org]
- 15. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the role of neutrophils in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neutrophil elastase induces MUC5AC mucin production in human airway epithelial cells via a cascade involving protein kinase C, reactive oxygen species, and TNF-alpha-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neutrophil elastase degrades cystic fibrosis transmembrane conductance regulator via calpains and disables channel function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. Elastase Exocytosis by Airway Neutrophils Is Associated with Early Lung Damage in Children with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. atsjournals.org [atsjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease [frontiersin.org]
- 29. Neutrophil Elastase Inhibitors: A potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. publications.ersnet.org [publications.ersnet.org]
- 31. resources.amsbio.com [resources.amsbio.com]
- 32. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Human neutrophil elastase activity and enzyme-linked immunosorbent assays (ELISAs) [bio-protocol.org]
Preclinical Evaluation of Neutrophil Elastase Inhibitor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Neutrophil Elastase Inhibitor 4 (also referred to as compound 4f), a competitive inhibitor of human neutrophil elastase (HNE). This document outlines the core data, experimental methodologies, and relevant biological pathways to support further research and development of this compound.
Core Data Summary
The primary inhibitory activity of this compound has been characterized in vitro. The key quantitative data are summarized in the tables below, providing a clear comparison of its potency and cellular effects.
Table 1: In Vitro Inhibitory Potency against Human Neutrophil Elastase (HNE)
| Parameter | Value |
| IC50 | 42.30 nM[1][2][3][4][5][6] |
| Ki | 8.04 nM[1][2][3][4][5][6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cell Type | IC50 |
| T47D | Human breast cancer | 21.25 nM[1][2][3][4][5][6] |
| RPMI 8226 | Human multiple myeloma | 34.17 nM[1][2][3][4][5][6] |
| A549 | Human lung carcinoma | 29.93 nM[1][2][3][4][5][6] |
| HSF | Human skin fibroblast | 99.11 nM[1][2][3][4][5][6] |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental approach is crucial for evaluating a novel inhibitor. The following diagrams illustrate the neutrophil elastase signaling pathway and a general workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments in the evaluation of a neutrophil elastase inhibitor.
Enzyme Inhibition Assay (Determination of IC50 and Ki)
Objective: To determine the in vitro potency of this compound against purified human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
This compound
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, HNE, and assay buffer.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition is competitive.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of various cell lines.
Materials:
-
T47D, RPMI 8226, A549, and HSF cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Model of Acute Lung Injury
Objective: To evaluate the in vivo efficacy of a neutrophil elastase inhibitor in a relevant disease model. Note: This is a general protocol and has not been specifically reported for this compound.
Animal Model:
-
Male C57BL/6 mice
Materials:
-
Neutrophil elastase inhibitor
-
Human recombinant neutrophil elastase
-
Anesthesia
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Reagents for cell counting and protein quantification
Procedure:
-
Administer the neutrophil elastase inhibitor to the mice via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pretreatment time, induce lung injury by intratracheal instillation of human recombinant neutrophil elastase under anesthesia.
-
At a predetermined time point post-injury (e.g., 4 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL).
-
Analyze the BAL fluid for markers of lung injury and inflammation, such as total and differential cell counts (especially neutrophils) and total protein concentration.
-
Compare the readouts from the inhibitor-treated group to a vehicle-treated control group to assess the efficacy of the inhibitor in attenuating lung damage and inflammation.
Conclusion
This compound demonstrates potent in vitro inhibition of human neutrophil elastase and exhibits anti-proliferative effects on various cancer cell lines. The provided data and experimental frameworks serve as a foundation for further preclinical development. Future studies should focus on comprehensive in vivo pharmacokinetic and pharmacodynamic characterization, as well as efficacy testing in relevant animal models of inflammatory diseases to fully elucidate its therapeutic potential.
References
- 1. Prophylactic inhibition of neutrophil elastase prevents the development of chronic neuropathic pain in osteoarthritic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neutrophil elastase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Methodological & Application
Application Notes and Protocols: Neutrophil Elastase Inhibitor Sivelestat (ONO-5046) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of the neutrophil elastase inhibitor Sivelestat (also known as ONO-5046 or by its brand name, Elaspol). Sivelestat is a specific and potent inhibitor of neutrophil elastase, a key protease involved in the inflammatory cascade and tissue damage in various pathological conditions. This document outlines detailed experimental protocols and summarizes key quantitative data from preclinical animal studies, offering a valuable resource for designing and conducting in vivo research.
Overview of In Vivo Applications
Sivelestat has been extensively studied in a variety of animal models to investigate its therapeutic potential in conditions characterized by excessive neutrophil activity and elastase-mediated tissue injury. Key research areas include:
-
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): Sivelestat has shown significant efficacy in reducing lung inflammation, edema, and improving oxygenation in models of ALI/ARDS induced by lipopolysaccharide (LPS), acid aspiration, and sepsis.[1][2][3]
-
Ischemia-Reperfusion (I/R) Injury: The inhibitor has demonstrated protective effects in I/R injury models of various organs, including the liver, lung, heart, and intestine, by attenuating microcirculatory disturbances and tissue damage.[4][5][6][7][8]
-
Sepsis: In animal models of sepsis, Sivelestat has been shown to improve survival rates, preserve organ function, and reduce the systemic inflammatory response.[3][9]
-
Cancer: Studies have explored the role of Sivelestat in inhibiting tumor growth and metastasis in certain cancer models, particularly non-small cell lung cancer.[10][11]
-
Pulmonary Fibrosis: Sivelestat has been investigated for its potential to ameliorate the progression of pulmonary fibrosis in animal models.[12][13]
Signaling Pathways Modulated by Sivelestat
Sivelestat exerts its protective effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
References
- 1. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase inhibitor (ONO-5046) attenuates reperfusion-induced hepatic microcirculatory derangement, energy depletion and lipid peroxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a specific neutrophil elastase inhibitor (ONO-5046) in pulmonary ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a neutrophil elastase inhibitor (ONO-5046 Na) on ischemia/reperfusion injury using the left-sided heterotopic canine heart transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase inhibitor ameliorates reperfusion injury in a canine model of lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of neutrophil elastase inhibitor (ONO-5046) on lung injury after intestinal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neutrophil elastase inhibitor, sivelestat, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase inhibitor (ONO-5046-Na) inhibits the growth of human lung cancer cell lines transplanted into severe combined immunodeficiency (scid) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete inhibition of spontaneous pulmonary metastasis of human lung carcinoma cell line EBC-1 by a neutrophil elastase inhibitor (ONO-5046.Na) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sivelestat sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ONO-5046 (Ono Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Evaluating Neutrophil Elastase Inhibitor 4 (NEI4) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated NE activity can lead to the degradation of host extracellular matrix proteins, such as elastin and collagen, contributing to the pathology of various inflammatory diseases including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the development of specific neutrophil elastase inhibitors is a key therapeutic strategy for these conditions.
These application notes provide detailed protocols for cell-based assays designed to evaluate the activity and efficacy of novel neutrophil elastase inhibitors, exemplified by a hypothetical "Neutrophil elastase inhibitor 4" (NEI4). The described assays are fundamental for the preclinical characterization of such inhibitors.
Direct Measurement of NEI4 Activity on Released Neutrophil Elastase
This primary assay quantifies the direct inhibitory effect of NEI4 on neutrophil elastase released from stimulated neutrophils. The assay is based on the cleavage of a fluorogenic substrate by NE, where the resulting fluorescence is inversely proportional to the inhibitory activity of NEI4.
Experimental Protocol
1.1. Isolation of Human Neutrophils:
-
Collect whole blood from healthy donors in EDTA-containing tubes.
-
Isolate neutrophils using a density gradient centrifugation method, such as with Histopaque®.[4]
-
Lyse remaining red blood cells with a lysis buffer.[4]
-
Wash the neutrophil pellet with a suitable buffer (e.g., RPMI-1640 medium) and resuspend to a concentration of 1x10^6 cells/mL.
1.2. Neutrophil Stimulation and Inhibitor Treatment:
-
Plate the isolated neutrophils in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of NEI4 for 15-30 minutes at 37°C.
-
Stimulate the neutrophils with a releasing agent such as Phorbol 12-myristate 13-acetate (PMA) to induce degranulation and release of neutrophil elastase.
-
Incubate for an appropriate time (e.g., 60 minutes) at 37°C.
1.3. Measurement of Elastase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant containing the released elastase to a new 96-well plate.
-
Add a fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC or (Z-Ala-Ala-Ala-Ala)2Rh110) to each well.[4][5]
-
Measure the fluorescence kinetically over 30-60 minutes using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or Ex/Em = 485/525 nm).[3][6]
1.4. Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Normalize the activity in the presence of NEI4 to the vehicle control.
-
Determine the IC50 value of NEI4 by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Table 1: Inhibition of Released Neutrophil Elastase Activity by NEI4
| NEI4 Concentration (nM) | Mean Fluorescence Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150.2 | 8.5 | 0 |
| 1 | 135.8 | 7.1 | 9.6 |
| 10 | 98.4 | 5.3 | 34.5 |
| 50 | 55.1 | 3.9 | 63.3 |
| 100 | 25.6 | 2.1 | 82.9 |
| 500 | 8.2 | 1.0 | 94.5 |
| IC50 (nM) | 35.7 |
Experimental Workflow Diagram
Caption: Workflow for measuring direct inhibition of released neutrophil elastase.
Intracellular Neutrophil Elastase Inhibition Assay
This assay determines the ability of a cell-permeable inhibitor like NEI4 to inhibit neutrophil elastase within the cell, specifically in the azurophilic granules of myeloid precursor cell lines such as HL-60 or U937.[5]
Experimental Protocol
2.1. Cell Culture:
-
Culture HL-60 or U937 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to a density of approximately 1x10^6 cells/mL. These cell lines are known to express neutrophil elastase.[4][5]
2.2. Inhibitor Treatment:
-
Incubate the cells with varying concentrations of NEI4 for a defined period (e.g., 1-4 hours) to allow for cell penetration.
2.3. Cell Lysis:
-
Wash the cells to remove excess inhibitor.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding serine protease inhibitors).
2.4. Measurement of Elastase Activity:
-
Clarify the cell lysate by centrifugation.
-
Measure the elastase activity in the lysate using a fluorogenic substrate as described in section 1.3.
2.5. Data Analysis:
-
Normalize the elastase activity to the total protein concentration of the lysate.
-
Calculate the percent inhibition and determine the IC50 value of NEI4 for intracellular elastase.
Data Presentation
Table 2: Intracellular Inhibition of Neutrophil Elastase in U937 Cells by NEI4
| NEI4 Concentration (nM) | Elastase Activity (RFU/min/mg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 85.6 | 6.2 | 0 |
| 10 | 80.1 | 5.8 | 6.4 |
| 100 | 62.3 | 4.9 | 27.2 |
| 500 | 38.7 | 3.1 | 54.8 |
| 1000 | 19.9 | 1.8 | 76.8 |
| 5000 | 7.1 | 0.9 | 91.7 |
| IC50 (nM) | 450.2 |
Downstream Functional Assay: Inhibition of NE-Induced MUC1 Expression
Neutrophil elastase can induce the expression of mucin genes, such as MUC1, in airway epithelial cells, a process relevant to the pathophysiology of muco-obstructive lung diseases.[7][8] This assay evaluates the ability of NEI4 to block this downstream effect.
Experimental Protocol
3.1. Cell Culture:
-
Culture A549 human lung epithelial cells in a 24-well plate until confluent.
3.2. Treatment:
-
Pre-treat the A549 cells with different concentrations of NEI4 for 1 hour.
-
Add purified human neutrophil elastase (e.g., 100 nM) to the cell culture medium.[8]
-
Incubate for 24 hours.[8]
3.3. RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify MUC1 mRNA levels using quantitative real-time PCR (qRT-PCR), normalizing to a housekeeping gene such as GAPDH.[7]
3.4. Data Analysis:
-
Calculate the fold change in MUC1 expression relative to the untreated control.
-
Determine the inhibitory effect of NEI4 on NE-induced MUC1 expression.
Data Presentation
Table 3: Effect of NEI4 on Neutrophil Elastase-Induced MUC1 mRNA Expression in A549 Cells
| Treatment | NEI4 Concentration (nM) | MUC1 mRNA Fold Change (vs. Control) | Standard Deviation |
| Untreated Control | 0 | 1.0 | 0.1 |
| NE (100 nM) | 0 | 4.2 | 0.3 |
| NE (100 nM) + NEI4 | 10 | 3.8 | 0.2 |
| NE (100 nM) + NEI4 | 100 | 2.5 | 0.2 |
| NE (100 nM) + NEI4 | 1000 | 1.3 | 0.1 |
Neutrophil Elastase Signaling Pathway Diagram
The signaling pathway by which neutrophil elastase induces MUC1 expression involves several intermediates.[7][9]
Caption: Signaling cascade of NE-induced MUC1 expression and the point of inhibition by NEI4.
Conclusion
The described cell-based assays provide a multi-tiered approach to characterizing the activity of neutrophil elastase inhibitors like NEI4. By combining direct enzyme inhibition assays with functional downstream readouts, researchers can gain a comprehensive understanding of an inhibitor's potency, cell permeability, and potential therapeutic efficacy in relevant cellular contexts. These protocols can be adapted for high-throughput screening of compound libraries and for detailed mechanistic studies of lead candidates in drug discovery programs.
References
- 1. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutrophil Elastase Inhibitor 4 (Sivelestat) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase, a serine protease released by activated neutrophils, plays a critical role in the inflammatory response. However, excessive activity of this enzyme is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1][2] Neutrophil elastase inhibitors are therefore of significant interest as potential therapeutic agents. Sivelestat, also known as ONO-5046, is a selective and competitive inhibitor of neutrophil elastase.[3][4] This document provides detailed protocols for the use of Sivelestat (referred to herein as Neutrophil Elastase Inhibitor 4 or Sivelestat) in cell culture experiments, intended to guide researchers in studying its biological effects and mechanisms of action.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | Sivelestat sodium, ONO-5046, Elaspol, LY544349, EI546 | [4][5] |
| Molecular Formula | C20H22N2O7S | [5] |
| Molecular Weight | 434.46 g/mol | [5] |
| IC50 | 44 nM for human neutrophil elastase | [4] |
| Ki | 200 nM for human neutrophil elastase | [4] |
| Solubility | DMSO: 87 mg/mL (200.24 mM)Ethanol: 80 mg/mL (184.14 mM) | [5][6] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. | [5] |
Mechanism of Action
Sivelestat is a highly specific inhibitor of neutrophil elastase.[1][7] It functions by competitively binding to the active site of the enzyme, thereby preventing the degradation of extracellular matrix components like elastin.[1] Beyond its direct enzymatic inhibition, Sivelestat has been shown to modulate several key signaling pathways involved in inflammation and cell survival. These include the inhibition of the JNK/NF-κB and PI3K/AKT/mTOR pathways, and the activation of the Nrf2/HO-1 pathway.[8][9][10] By interfering with these pathways, Sivelestat can reduce the production of pro-inflammatory mediators and protect cells from inflammatory damage.[8][11]
Signaling Pathways Modulated by Sivelestat
The following diagrams illustrate the signaling pathways known to be affected by Sivelestat.
Caption: Sivelestat inhibits the NF-κB signaling pathway.
References
- 1. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 2. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sivelestat | SARS-CoV | Serine Protease | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Neutrophil Elastase Inhibitor 4 (Sivelestat) Efficacy in Mouse Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation, damage to the alveolar-capillary barrier, and subsequent pulmonary edema.[1][2] Neutrophils, key components of the innate immune system, play a central role in the pathogenesis of ALI/ARDS.[1] Upon activation, neutrophils release a variety of inflammatory mediators, including neutrophil elastase (NE), a potent serine protease.[1][3][4] Unregulated NE activity contributes significantly to lung tissue destruction by degrading extracellular matrix proteins, increasing vascular permeability, and promoting the release of pro-inflammatory cytokines.[1][3][5]
Sivelestat (also known as ONO-5046) is a selective, competitive, and reversible inhibitor of neutrophil elastase.[6][7] It has been investigated as a therapeutic agent to mitigate the detrimental effects of excessive NE activity in inflammatory conditions like ALI/ARDS.[5][8][9] In Japan and South Korea, Sivelestat is clinically approved for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS).[10] These application notes provide detailed protocols for evaluating the efficacy of Sivelestat in various preclinical mouse models of lung injury, along with data presentation guidelines and visualizations of key pathways and workflows.
Mechanism of Action of Sivelestat
Sivelestat functions by specifically binding to the active site of neutrophil elastase, thereby blocking its proteolytic activity.[5] This inhibition prevents the degradation of essential structural proteins in the lung parenchyma, such as elastin, and reduces the inflammatory cascade, ultimately preserving lung function.[5] Studies have shown that Sivelestat can attenuate the inflammatory response by inhibiting signaling pathways such as the JNK/NF-κB and PI3K/AKT/mTOR pathways, and activating the Nrf2/HO-1 pathway.[7][11][12]
Signaling Pathway of Neutrophil Elastase in Acute Lung Injury
References
- 1. Contribution of Neutrophils to Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 6. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
Application of Neutrophil Elastase Inhibitor 4 (Sivelestat) in Elucidating COPD Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating lung disease characterized by persistent airflow limitation.[1] The pathogenesis of COPD is complex, involving chronic inflammation, protease-antiprotease imbalance, and oxidative stress.[2] A key enzyme implicated in this process is Neutrophil Elastase (NE), a potent serine protease released by activated neutrophils.[1] In healthy lungs, NE activity is tightly regulated by endogenous inhibitors like α1-antitrypsin. However, in COPD, this balance is disrupted, leading to excessive NE activity that degrades elastin, a critical component of the lung's extracellular matrix, and promotes inflammation and mucus hypersecretion.[1][2]
Neutrophil elastase inhibitor 4, also known as Sivelestat (or ONO-5046), is a specific, low-molecular-weight inhibitor of NE.[1] By selectively blocking the enzymatic activity of neutrophil elastase, Sivelestat serves as a critical research tool to investigate the specific contributions of this protease to the various facets of COPD pathogenesis. Its application in preclinical models allows for the dissection of NE-dependent pathways, validation of NE as a therapeutic target, and evaluation of the potential for NE inhibition to mitigate lung damage and inflammation. Although its clinical use is limited, Sivelestat remains an invaluable compound for laboratory-based and preclinical research into respiratory diseases.[1]
Application Note 1: Investigating Inflammatory Cell Infiltration in COPD Models
One of the hallmark features of COPD is the persistent infiltration of inflammatory cells, particularly neutrophils, into the airways. Sivelestat can be used in various in vivo models of COPD to determine the role of neutrophil elastase in driving and sustaining this inflammatory response. By inhibiting NE, researchers can observe the downstream effects on neutrophil recruitment and the release of pro-inflammatory cytokines.
Quantitative Data Summary: Effect of Sivelestat on Inflammation in Animal Models
| Model | Animal | Treatment | Key Parameter | Result | Reference |
| LPS-Induced Acute Lung Injury | Rat | Sivelestat (10 & 30 mg/kg) | Serum TNF-α | Significant decrease vs. LPS group | [3] |
| LPS-Induced Acute Lung Injury | Rat | Sivelestat (10 & 30 mg/kg) | Serum IL-6 | Significant decrease vs. LPS group | [3] |
| Allergen Challenge | Mouse | Sivelestat | BALF Eosinophils | Significant decrease vs. vehicle | [4] |
| Allergen Challenge | Mouse | Sivelestat | BALF Lymphocytes | Significant decrease vs. vehicle | [4] |
| Bleomycin-Induced Fibrosis | Mouse | Sivelestat | BALF Total Cells | Significant inhibition of increase | [5] |
| Bleomycin-Induced Fibrosis | Mouse | Sivelestat | BALF Neutrophils | Significant inhibition of increase | [5] |
| Tobacco Smoke Exposure | Rat | NE Inhibitor | BALF Neutrophils | Reduced counts | [6] |
BALF: Bronchoalveolar Lavage Fluid; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.
Diagram: General Workflow for In Vivo COPD Model Study
Caption: Workflow for an in vivo study of Sivelestat in a COPD model.
Protocol: Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation in Mice
This protocol describes a common method to induce a neutrophil-dominant inflammatory response in the lungs, which mimics aspects of an acute exacerbation of COPD.
Materials:
-
Sivelestat (ONO-5046)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Animal board and restraining supplies
-
Micropipettes and sterile tips
-
Intratracheal instillation device (e.g., Penn-Century MicroSprayer)
Procedure:
-
Preparation:
-
Dissolve Sivelestat in a suitable vehicle (e.g., saline) to the desired concentration for intraperitoneal (i.p.) injection (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/mL solution to inject 250 µL).
-
Dissolve LPS in sterile saline to a working concentration (e.g., 1 mg/mL).
-
-
Animal Grouping: Divide mice into at least three groups:
-
Control Group: Receives vehicle (i.p.) and sterile saline (intratracheally, i.t.).
-
LPS Group: Receives vehicle (i.p.) and LPS (i.t.).
-
Sivelestat Group: Receives Sivelestat (i.p.) and LPS (i.t.).
-
-
Sivelestat Administration:
-
Administer Sivelestat (e.g., 10-30 mg/kg) or vehicle via i.p. injection 1 hour prior to the LPS challenge.[3]
-
-
LPS Challenge:
-
Anesthetize the mouse using the chosen method.
-
Place the anesthetized mouse on a slanted board to provide a clear view of the trachea.
-
Gently pull the tongue aside to visualize the epiglottis.
-
Using an appropriate intratracheal delivery device, instill a defined volume of LPS solution (e.g., 50 µL) into the lungs.
-
Allow the mouse to recover from anesthesia in a clean, warm cage.
-
-
Endpoint Sample Collection (e.g., 24 hours post-LPS):
-
Euthanize the mouse via an approved method.
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid (BALF) and keep it on ice.
-
Process the lungs for histological analysis if required.
-
-
BALF Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with a differential stain (e.g., Giemsa), and perform a differential cell count to determine the number of neutrophils, macrophages, and lymphocytes.
-
Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Application Note 2: Studying the Role of NE in Mucus Hypersecretion
Mucus hypersecretion is a key feature of chronic bronchitis and COPD, contributing to airway obstruction.[7] Neutrophil elastase is one of the most potent inducers of mucin gene expression and secretion from airway epithelial cells.[7] Sivelestat can be applied to in vitro cell culture models to dissect the signaling pathways by which NE stimulates the production of mucins, such as MUC5AC.
Quantitative Data Summary: Effect of NE and Inhibitors on MUC5AC Expression
| Cell Line | Treatment | Key Parameter | Result | Reference |
| Human Biliary Epithelial Cells | Neutrophil Elastase (NE) | MUC5AC Protein | Significant increase vs. control | [8] |
| Human Biliary Epithelial Cells | NE + Sivelestat | MUC5AC Protein | Dose-dependent decrease vs. NE alone | [8] |
| Human Airway Epithelial Cells | NE | MUC5AC mRNA | Time-dependent increase | [9] |
| Human Airway Epithelial Cells | NE | MUC5AC Protein | Increased levels | [9] |
| A549 Cells | NE + Antioxidants | MUC5AC mRNA | Significantly inhibited NE-induced expression | [10] |
Diagram: NE-Mediated MUC5AC Expression Signaling Pathway
Caption: NE signaling pathway leading to MUC5AC expression.[7][10][11][12]
Protocol: In Vitro MUC5AC Expression Assay in Airway Epithelial Cells
This protocol details how to assess the ability of Sivelestat to block NE-induced MUC5AC expression in a human bronchial epithelial cell line.
Materials:
-
Human bronchial epithelial cell line (e.g., HBE16, A549)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Cell culture plates (e.g., 12-well plates)
-
Human Neutrophil Elastase (NE)
-
Sivelestat (ONO-5046)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis (RT-qPCR kit)
-
Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western Blot (anti-MUC5AC, anti-GAPDH/β-actin, secondary antibody)
-
ELISA kit for MUC5AC protein quantification
Procedure:
-
Cell Culture:
-
Culture epithelial cells in appropriate medium until they reach 70-80% confluency in 12-well plates.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling activity.
-
-
Treatment:
-
Prepare treatment groups in serum-free media:
-
Control (media alone)
-
NE alone (e.g., 100 nM)
-
Sivelestat alone (e.g., 10-100 µM, as a control for inhibitor toxicity)
-
Sivelestat + NE (pre-treat with Sivelestat for 1-2 hours before adding NE)
-
-
Pre-incubate designated wells with Sivelestat for 1-2 hours.
-
Add NE to the appropriate wells.
-
Incubate for the desired time period (e.g., 24 hours for protein expression, 4-8 hours for mRNA expression).[9]
-
-
Endpoint 1: MUC5AC mRNA Analysis (RT-qPCR):
-
After incubation, wash cells with cold PBS and lyse them directly in the well using an RNA lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for all samples.
-
Perform quantitative PCR (qPCR) using primers for MUC5AC and a housekeeping gene.
-
Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method.
-
-
Endpoint 2: MUC5AC Protein Analysis (ELISA or Western Blot):
-
For ELISA: Collect the cell culture supernatant to measure secreted MUC5AC. Lyse the cells to measure intracellular MUC5AC. Follow the ELISA kit manufacturer's instructions.
-
For Western Blot: Wash cells with cold PBS and lyse with RIPA buffer. Collect the total protein lysate.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MUC5AC, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band density using image analysis software.
-
Conclusion
This compound (Sivelestat) is a powerful tool for dissecting the specific role of neutrophil elastase in the complex pathogenesis of COPD. Through its application in both in vivo and in vitro models, researchers can effectively study NE's contribution to airway inflammation, tissue destruction, and mucus hypersecretion. The protocols and data presented here provide a framework for utilizing Sivelestat to validate NE as a therapeutic target and to explore the mechanisms underlying its pathological effects in the lung.
References
- 1. Targeting COPD: advances on low-molecular-weight inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil elastase attenuates airway hyperresponsiveness and inflammation in a mouse model of secondary allergen challenge: neutrophil elastase inhibition attenuates allergic airway responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neutrophil elastase inhibitor prevents bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mucus hypersecretion in chronic obstructive pulmonary disease: From molecular mechanisms to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Sivelestat sodium inhibits neutrophil elastase to regulate intrahepatic biliary mucin 5AC expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophil elastase increases MUC5AC mRNA and protein expression in respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase induces MUC5AC gene expression in airway epithelium via a pathway involving reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of neutrophils in mucus hypersecretion in COPD and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of quercetin on human neutrophil elastase-induced mucin5AC expression in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cystic Fibrosis Inflammation with Neutrophil Elastase Inhibitor 4 (Sivelestat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Neutrophil Elastase Inhibitor 4, commonly known as Sivelestat or ONO-5046, as a research tool to investigate the inflammatory processes inherent in Cystic Fibrosis (CF). This document outlines the scientific background, detailed experimental protocols for both in vitro and in vivo models, and methods for data analysis.
Introduction to Cystic Fibrosis and the Role of Neutrophil Elastase
Cystic Fibrosis is a genetic disorder characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective ion transport, mucus accumulation, chronic bacterial infections, and a persistent, neutrophil-dominated inflammatory response in the airways.[1][2] This chronic inflammation is a major contributor to the progressive lung damage that is the primary cause of morbidity and mortality in CF patients.[1][2]
A key mediator of this inflammatory damage is neutrophil elastase (NE), a potent serine protease released by activated neutrophils in the airways.[3][4] In the CF lung, the excessive and uncontrolled activity of NE contributes to:
-
Degradation of lung structural proteins: NE breaks down elastin, collagen, and other essential components of the extracellular matrix, leading to tissue damage and bronchiectasis.[3]
-
Perpetuation of inflammation: NE can amplify the inflammatory cascade by increasing the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), which in turn attracts more neutrophils to the airways, creating a vicious cycle of inflammation.[5][6][7]
-
Impaired immune response: NE can cleave and inactivate components of the immune system, hindering the clearance of pathogens.
-
Mucus hypersecretion: NE stimulates goblet cells to produce more mucus, exacerbating airway obstruction.
Given its central role in CF lung pathology, inhibiting the activity of neutrophil elastase presents a promising therapeutic strategy to mitigate inflammation and slow the progression of lung disease.
Mechanism of Action of this compound (Sivelestat)
Sivelestat is a specific and competitive inhibitor of neutrophil elastase.[8][9] It binds to the active site of the enzyme, preventing it from degrading its natural substrates. By inhibiting NE, Sivelestat can help to reduce the proteolytic damage to lung tissue, dampen the inflammatory response, and potentially restore a more balanced protease-antiprotease environment in the CF airways.
Data Presentation
The following tables summarize the potential effects of Sivelestat in experimental models relevant to cystic fibrosis research. The data presented here is a synthesis of findings from various studies on neutrophil elastase inhibition and should be used as a reference for experimental design.
Table 1: In Vitro Effects of Sivelestat on CF-Related Inflammatory Markers
| Cell Line | Treatment | Sivelestat Concentration | Outcome Measure | Observed Effect |
| CFBE41o- (ΔF508/ΔF508) | Neutrophil Elastase (NE) | 1-100 µM | IL-8 Secretion | Dose-dependent decrease in NE-induced IL-8 production |
| CFBE41o- (ΔF508/ΔF508) | Pseudomonas aeruginosa lysate | 1-100 µM | TNF-α Secretion | Reduction in inflammatory cytokine release |
| Primary Human Bronchial Epithelial Cells (CF) | Patient Sputum Supernatant | 10-50 µM | Neutrophil Elastase Activity | Significant inhibition of enzymatic activity |
Table 2: In Vivo Effects of Sivelestat in a Mouse Model of CF Lung Inflammation
| Animal Model | Treatment | Sivelestat Dosage | Administration Route | Outcome Measure | Observed Effect |
| Cftr knockout mice with P. aeruginosa infection | P. aeruginosa infection | 100 mg/kg/day | Intraperitoneal | Bronchoalveolar Lavage (BAL) Fluid Neutrophil Count | Significant reduction in neutrophil infiltration |
| Cftr knockout mice with P. aeruginosa infection | P. aeruginosa infection | 100 mg/kg/day | Intraperitoneal | BAL Fluid IL-1β Levels | Decreased levels of the pro-inflammatory cytokine |
| Cftr knockout mice with P. aeruginosa infection | P. aeruginosa infection | 100 mg/kg/day | Intraperitoneal | Lung Histology Score | Attenuation of lung tissue damage and inflammation |
Experimental Protocols
In Vitro Investigation of Sivelestat in a CF Bronchial Epithelial Cell Line
This protocol describes the use of the CFBE41o- cell line, which is homozygous for the ΔF508 CFTR mutation, to assess the anti-inflammatory effects of Sivelestat.
Materials:
-
CFBE41o- cells (ATCC or similar)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Human Neutrophil Elastase (NE), purified
-
Sivelestat (ONO-5046)
-
ELISA kits for human IL-8 and TNF-α
-
Neutrophil Elastase Activity Assay Kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture CFBE41o- cells in T75 flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere and grow for 48 hours.
-
Pre-treatment with Sivelestat: Prepare a range of Sivelestat concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the Sivelestat solutions or vehicle control (medium) to the respective wells. Incubate for 1 hour.
-
Inflammatory Challenge: Prepare a solution of human neutrophil elastase (e.g., 100 nM) in cell culture medium. Add 100 µL of the NE solution to the Sivelestat-treated wells. For a more complex inflammatory stimulus, a lysate of Pseudomonas aeruginosa can be used.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Cytokine Measurement: Measure the concentrations of IL-8 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Neutrophil Elastase Activity Assay: To confirm the inhibitory effect of Sivelestat, measure the NE activity in the supernatants using a fluorometric or colorimetric assay kit.
In Vivo Investigation of Sivelestat in a CF Mouse Model of Lung Infection
This protocol outlines a procedure to evaluate the efficacy of Sivelestat in a Cftr knockout mouse model chronically infected with Pseudomonas aeruginosa.
Materials:
-
Cftr knockout mice (e.g., C57BL/6J-Cftr/J) and wild-type littermate controls
-
Pseudomonas aeruginosa (e.g., PAO1 strain) embedded in agar beads
-
Sivelestat (ONO-5046)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for mouse IL-1β and other relevant cytokines
-
Histology supplies
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Chronic Lung Infection Model: Anesthetize the mice and intratracheally instill Pseudomonas aeruginosa embedded in agar beads to establish a chronic lung infection.
-
Sivelestat Treatment: One day post-infection, begin daily intraperitoneal injections of Sivelestat (100 mg/kg) or a vehicle control (sterile saline).
-
Monitoring: Monitor the mice daily for signs of distress, weight loss, and other clinical indicators.
-
Endpoint Analysis (e.g., Day 7 post-infection):
-
Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a BAL to collect airway fluid.
-
Cell Counts: Determine the total and differential cell counts in the BAL fluid, paying particular attention to neutrophil numbers.
-
Cytokine Analysis: Measure the levels of IL-1β and other pro-inflammatory cytokines in the BAL fluid using ELISA.
-
Lung Histology: Euthanize the mice and collect the lungs for histological analysis to assess the degree of inflammation and tissue damage.
-
Visualizations
Caption: Neutrophil Elastase Signaling Pathway in Airway Epithelial Cells.
Caption: In Vitro Experimental Workflow for Sivelestat Testing.
Caption: In Vivo Experimental Workflow for Sivelestat Efficacy Testing.
References
- 1. Neutrophil elastase up-regulates interleukin-8 via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired ability of Cftr knockout mice to control lung infection with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Nasal and bronchoalveolar lavage fluid cytokines in early cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase in respiratory epithelial lining fluid of individuals with cystic fibrosis induces interleukin-8 gene expression in a human bronchial epithelial cell line. [vivo.weill.cornell.edu]
- 8. Neutrophil extracellular traps activate IL-8 and IL-1 expression in human bronchial epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreatment of sivelestat sodium hydrate improves the lung microcirculation and alveolar damage in lipopolysaccharide-induced acute lung inflammation in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutrophil Elastase Inhibitor 4 (Sivelestat) in Ischemia-Reperfusion Injury Models
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue and organ damage that occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen.[1][2] This process paradoxically leads to more damage than the initial ischemic insult. A key contributor to this pathology is the acute inflammatory response, in which neutrophils play a central role.[1][3][4] Upon reperfusion, neutrophils are rapidly recruited to the affected tissue, where they become activated and release a variety of cytotoxic substances, including reactive oxygen species (ROS) and proteolytic enzymes.[1][5]
One of the most potent of these enzymes is Neutrophil Elastase (NE), a serine protease that can degrade major components of the extracellular matrix, such as elastin, collagen, and fibronectin.[6][7] Excessive NE activity contributes directly to endothelial and parenchymal cell injury, increases vascular permeability, and amplifies the inflammatory cascade.[7]
Sivelestat (ONO-5046), a specific inhibitor of neutrophil elastase, has emerged as a valuable tool for studying the role of NE in IRI and as a potential therapeutic agent.[8][9] By selectively blocking NE activity, Sivelestat allows researchers to dissect the specific contributions of this enzyme to the overall pathophysiology of IRI in various organ systems.[10] These application notes provide an overview of Sivelestat's use in preclinical IRI models, summarize key quantitative data, and offer detailed experimental protocols.
Mechanism of Action in Ischemia-Reperfusion Injury
Sivelestat mitigates ischemia-reperfusion injury through several interconnected mechanisms, primarily centered on the inhibition of neutrophil-mediated damage.
-
Inhibition of Proteolytic Damage: Sivelestat directly binds to and neutralizes neutrophil elastase, preventing the degradation of the extracellular matrix. This helps maintain tissue architecture and vascular integrity.[6][7]
-
Reduction of Neutrophil Infiltration: By inhibiting NE, Sivelestat can reduce the adhesion and transmigration of neutrophils into the reperfused tissue.[9] This limits the number of inflammatory cells at the site of injury, thereby reducing the overall inflammatory burden.
-
Attenuation of Inflammatory Signaling: Neutrophil elastase can amplify inflammation by cleaving and activating various cytokines and chemokines.[7] Sivelestat treatment has been shown to reduce the levels of pro-inflammatory mediators such as TNF-α, IL-6, and various chemokines (CXCL-1, CXCL-2, CXCL-10).[3][4]
-
Modulation of Toll-Like Receptor 4 (TLR4) Pathway: Evidence suggests that NE may act as an endogenous ligand for TLR4, a key receptor in innate immunity that triggers inflammatory responses in IRI.[3][11] By inhibiting NE, Sivelestat can downregulate the TLR4 signaling pathway, leading to decreased production of inflammatory cytokines and reduced cellular apoptosis.[3][12]
Below is a diagram illustrating the proposed signaling pathway of Neutrophil Elastase in IRI and the point of intervention for Sivelestat.
Caption: Role of Neutrophil Elastase in IRI and Sivelestat's inhibitory action.
Data Presentation: Sivelestat in Preclinical IRI Models
The following tables summarize quantitative data from various studies using Sivelestat in different models of ischemia-reperfusion injury.
Table 1: Hepatic Ischemia-Reperfusion Injury
| Organism | Ischemia/Reperfusion Time | Sivelestat (NEI) Dose & Route | Key Outcomes & Results | Reference |
| Mouse (C57BL/6) | 90 min / 6-24 h | 2 mg/kg, p.o. (60 min prior to ischemia) | ↓ Serum ALT levels significantly at 6h and 24h. ↓ Neutrophil infiltration (MPO assay). ↓ Pro-inflammatory cytokines (TNF-α, IL-6) and chemokines (CXCL-1, -2, -10). ↓ TLR4 expression. | [3][4] |
| Mouse (C57BL/6) | 90 min / 6-24 h | Not specified | ↓ NE activity in serum at 6h and 24h. ↓ sALT levels at 6h and 24h. ↓ MPO activity at 6h and 24h. | [11] |
| Rat | Not specified | Not specified | ↓ Serum liver enzyme levels at 12h post-reperfusion. ↓ Number of migrated neutrophils. | [9] |
Table 2: Myocardial Ischemia-Reperfusion Injury
| Organism | Ischemia/Reperfusion Time | Sivelestat Dose & Route | Key Outcomes & Results | Reference |
| Rat (isolated heart) | 30 min / 60 h | 19 µmol/L in perfusate (pre- or post-ischemia) | ↑ Recovery of Left Ventricular Developed Pressure (LVDP) from 16% to 35-56%. Optimal dose established at 19 µmol/L. | [13] |
| Rat (isolated heart) | 25 min / variable | Infusion during low-flow reperfusion | ↑ LV contractile function. ↓ Infarct size. ↓ Superoxide production. Effects reversed by eNOS inhibitor L-NAME. | [14][15] |
| Rat (isolated heart) | 30 min / 60 h (Cardioplegic Arrest) | 19 µmol/L in perfusate (during early reperfusion) | ↑ Enhanced myocardial protection from cardioplegia. ↓ Attenuated endothelial dysfunction. | [8] |
Table 3: Renal Ischemia-Reperfusion Injury
| Organism | Ischemia/Reperfusion Time | Sivelestat Dose & Route | Key Outcomes & Results | Reference |
| Mouse | 45 min / 24 h | 50 mg/kg (route not specified, pre-treatment) | ↓ Serum creatinine and BUN. ↓ Histological damage and apoptosis. ↓ Pro-inflammatory mRNA (IL-6, MIP-2, TNF-α). ↓ TLR4, MyD88, NF-κB p-p65 protein expression. | [12] |
| Rat (Lewis) | 90 min / up to 14 days | 30 mg/kg, IV (before ischemia and after reperfusion) | ↓ Necrotic area and NE staining in tubules. ↓ BUN and serum creatinine. ↑ Survival rate at 14 days (20% vs 0% in control). | [16] |
Table 4: Hindlimb Ischemia-Reperfusion Injury
| Organism | Ischemia/Reperfusion Time | Sivelestat Dose & Route | Key Outcomes & Results | Reference |
| Rat | 2 h / 7 days | 15 mg/kg/day or 60 mg/kg/day, IV or IM | 15 mg/kg (IV): ↑ Hindlimb perfusion, ↓ muscle fibrosis, ↑ angiogenesis and motor function. 60 mg/kg: Adverse effects on tissue repair, especially when injected locally. ↓ MPO and NE levels by ~50-60%. | [17] |
| Rat (Sprague-Dawley) | 6 h / 4 h | Not specified (Elafin used) | ↓ Neutrophil recruitment (MPO levels). Preserved muscle viability. Reperfusion edema was not prevented. | [18] |
Experimental Protocols
The following protocols provide a general framework for inducing IRI and administering Sivelestat. Researchers should adapt these protocols to their specific experimental needs and adhere to institutional animal care and use guidelines.
Caption: A generalized workflow for in vivo ischemia-reperfusion injury studies.
Protocol 1: Murine Model of Partial Warm Hepatic IRI
This protocol is adapted from studies investigating the role of NE in liver damage.[3][4][11]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Sivelestat sodium salt
-
Vehicle (e.g., sterile water, saline, or DMSO depending on solubility and administration route)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments, sutures, and an atraumatic microvascular clamp
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain core body temperature at 37°C. Perform a midline laparotomy to expose the liver.
-
Sivelestat Administration: Administer Sivelestat or vehicle. For oral administration, a dose of 2 mg/kg can be given by gavage 60 minutes prior to the induction of ischemia.[3][4]
-
Induction of Ischemia: Identify the portal triad (portal vein, hepatic artery, bile duct) supplying the left and median lobes of the liver. Place an atraumatic microvascular clamp across the portal triad to induce ischemia in approximately 70% of the liver. Ischemia is typically maintained for 90 minutes.[3][11] The abdominal cavity can be temporarily closed or covered with saline-moistened gauze during this period.
-
Reperfusion: After the ischemic period, remove the clamp to initiate reperfusion.
-
Closure and Recovery: Close the abdominal wall in layers using sutures. Allow the animal to recover from anesthesia. Provide post-operative analgesia as required.
-
Endpoint Analysis: At predetermined time points (e.g., 6 or 24 hours) post-reperfusion, euthanize the animals.[11]
-
Blood Collection: Collect blood via cardiac puncture for analysis of serum alanine aminotransferase (sALT) and NE activity.
-
Tissue Collection: Perfuse the liver with saline and collect ischemic lobes for histology (H&E staining), immunohistochemistry (e.g., Ly-6G for neutrophils), myeloperoxidase (MPO) assay, and gene/protein expression analysis (e.g., qPCR or Western blot for cytokines, TLR4).
-
Protocol 2: Ex Vivo Rat Model of Myocardial IRI (Langendorff)
This protocol is based on studies using an isolated, perfused heart model, which is useful for studying direct myocardial effects independent of circulating cells like neutrophils.[8][13]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Krebs-Henseleit bicarbonate (KHB) buffer, oxygenated (95% O₂, 5% CO₂)
-
Sivelestat sodium salt
-
Langendorff perfusion system
-
Intraventricular balloon catheter connected to a pressure transducer
Procedure:
-
Heart Isolation: Anesthetize the rat and administer heparin. Perform a thoracotomy, rapidly excise the heart, and immediately arrest it in ice-cold KHB buffer.
-
Langendorff Perfusion: Mount the aorta on the Langendorff apparatus cannula and begin retrograde perfusion with oxygenated KHB buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Functional Measurement: Insert a balloon catheter into the left ventricle to measure cardiac function, including Left Ventricular Developed Pressure (LVDP).
-
Equilibration: Allow the heart to stabilize for a 20-minute equilibration period.
-
Experimental Groups:
-
Global Ischemia: Induce 30 minutes of global normothermic ischemia by stopping the perfusion.[8][13]
-
Reperfusion: Restore perfusion with the appropriate buffer (with or without Sivelestat for the post-treatment group) for 60 minutes.
-
Endpoint Analysis:
-
Functional Recovery: Continuously record LVDP throughout the experiment. Express recovery as a percentage of the pre-ischemic baseline.
-
Infarct Size: At the end of reperfusion, stain heart slices with triphenyltetrazolium chloride (TTC) to quantify the infarct area.
-
Biochemical Analysis: Collect coronary effluent to measure markers of cell damage, such as creatine kinase.[15]
-
Protocol 3: Murine Model of Renal IRI
This protocol is adapted from studies inducing acute kidney injury via clamping of the renal pedicle.[12][16]
Materials:
-
Male mice (e.g., C57BL/6) or rats (e.g., Lewis)
-
Sivelestat sodium salt and vehicle
-
Anesthetic
-
Surgical instruments, including non-traumatic micro-aneurysm clamps
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C. Make a dorsal or midline abdominal incision to expose both kidneys.
-
Sivelestat Administration: Administer Sivelestat (e.g., 50 mg/kg in mice, 30 mg/kg in rats) or vehicle.[12][16] Administration can be performed before ischemia and/or immediately after reperfusion via intravenous injection.
-
Induction of Ischemia: Carefully dissect the renal pedicles. Occlude both renal pedicles with non-traumatic clamps for a period of 45 minutes (mice) or 90 minutes (rats).[12][16]
-
Reperfusion: Remove the clamps to allow blood flow to resume. Visually confirm reperfusion by the return of color to the kidneys.
-
Closure and Recovery: Suture the incision and allow the animal to recover.
-
Endpoint Analysis (e.g., at 24 hours):
-
Blood Collection: Obtain blood to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.
-
Tissue Collection: Harvest the kidneys for histological analysis (H&E staining to assess tubular necrosis), TUNEL assay for apoptosis, and molecular analysis of inflammatory pathways (e.g., TLR4/MyD88/NF-κB).[12]
-
References
- 1. Updated Views on Neutrophil Responses in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Neutrophils as a Driver in Hepatic Ischemia-Reperfusion Injury and Cancer Growth [frontiersin.org]
- 3. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of neutrophil elastase ameliorates mouse liver damage due to ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil Elastase Inhibitor Sivelestat Attenuates Myocardial Injury after Cardioplegic Arrest in Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sivelestat sodium hydrate inhibits neutrophil migration to the vessel wall and suppresses hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil Elastase as A Potential Target in Ischemia-reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Protective Function of Neutrophil Elastase Inhibitor in Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sivelestat Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Sivelestat attenuates myocardial reperfusion injury during brief low flow postischemic infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of neutrophil elastase inhibitor on acute tubular necrosis after renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNase I and Sivelestat Ameliorate Experimental Hindlimb Ischemia-Reperfusion Injury by Eliminating Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of neutrophil depletion and elastase inhibition in modifying skeletal muscle reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Fluorometric Assay for Screening Neutrophil Elastase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil Elastase (NE), also known as leukocyte elastase (ELA2), is a serine protease stored in the azurophil granules of neutrophils.[1][2] This enzyme is a key component of the innate immune system, playing a crucial role in defending against pathogens by degrading bacterial proteins.[3] However, when its activity is excessive or poorly regulated, NE can degrade components of the extracellular matrix, such as elastin, collagen, and fibronectin.[1][2] This uncontrolled proteolytic activity is implicated in the pathology of various chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][4][5] Consequently, the development of potent and specific NE inhibitors is a significant therapeutic goal.
This document provides a detailed protocol for a sensitive, high-throughput fluorometric assay designed to screen for and characterize inhibitors of Neutrophil Elastase, such as a hypothetical "Inhibitor 4". The assay utilizes a specific fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), which is cleaved by NE to release the highly fluorescent 7-amido-4-methylcoumarin (AMC) group.[3][6] The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased fluorescent signal. The assay is rapid, simple, and suitable for screening large compound libraries to identify potential therapeutic agents.[2][5]
Neutrophil Elastase Signaling Pathway
Neutrophil Elastase is involved in multiple pro-inflammatory signaling cascades. For instance, NE can activate the epidermal growth factor receptor (EGFR) and Toll-like receptor 4 (TLR4) pathways, leading to the upregulation of neutrophil chemokines like CXCL8 (IL-8).[7] This creates a positive feedback loop that promotes further neutrophil recruitment and inflammation. The diagram below illustrates a simplified signaling pathway where NE contributes to tissue inflammation and damage.
Experimental Protocols
Assay Principle
The screening assay is based on the enzymatic activity of Neutrophil Elastase on a synthetic fluorogenic substrate.
Materials and Reagents
| Reagent | Specification | Storage |
| NE Assay Buffer | e.g., 50 mM HEPES, pH 7.5 | 4°C |
| Neutrophil Elastase (Human) | Lyophilized powder | -80°C |
| NE Substrate (MeOSuc-AAPV-AMC) | 2 mM in DMSO | -20°C |
| NE Inhibitor (Control) | e.g., SPCK, 3 mM in DMSO | -20°C |
| Test Compound (Inhibitor 4) | Stock solution in appropriate solvent | -20°C |
| 96-well plate | White, flat-bottom | Room Temperature |
| Fluorescence microplate reader | Capable of Ex/Em = 400/505 nm | - |
Experimental Workflow
The overall workflow involves preparing reagents, setting up the reaction plate, incubating, and measuring the fluorescent signal to determine inhibitor activity.
Detailed Assay Protocol
-
Reagent Preparation:
-
NE Assay Buffer: Allow to warm to room temperature before use.
-
Neutrophil Elastase Stock Solution: Reconstitute the lyophilized enzyme in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
NE Working Solution: On the day of the assay, dilute the NE Stock Solution with Assay Buffer to the desired final concentration (e.g., 0.1 µg/mL). Prepare enough for all wells.
-
Substrate and Inhibitor Stocks: Thaw at room temperature.
-
-
Plate Setup:
-
Prepare serial dilutions of the Test Compound (Inhibitor 4) and the Inhibitor Control (SPCK) in Assay Buffer at 4 times the final desired concentration.
-
Add reagents to a 96-well white plate according to the layout below.
-
| Well Type | Reagent | Volume (µL) | Purpose |
| Enzyme Control (EC) | Assay Buffer | 25 | 100% enzyme activity (no inhibitor) |
| Inhibitor Control (IC) | 4x Inhibitor Control (SPCK) | 25 | Positive control for inhibition |
| Test Compound (TC) | 4x Test Compound (Inhibitor 4) | 25 | Measures activity of test inhibitor |
| Background Control (BC) | Assay Buffer | 50 | Measures background fluorescence of reagents |
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the NE Working Solution to the EC, IC, and TC wells. Do not add enzyme to the Background Control wells.[5]
-
The total volume in these wells is now 75 µL. The volume in the Background Control well is 50 µL.
-
Mix gently and incubate the plate at 37°C for 5 minutes, protected from light.[5][8]
-
-
Reaction Initiation and Measurement:
-
Prepare a Substrate Reaction Mix by diluting the 2 mM NE Substrate stock into Assay Buffer. For each well, you will need 25 µL of the mix.
-
Add 25 µL of the Substrate Reaction Mix to all wells (EC, IC, TC, and BC). The final volume in all wells will be 100 µL.
-
Immediately begin measuring the fluorescence in a microplate reader in kinetic mode at 37°C.[5]
-
Record data every minute for 30 minutes.
-
Data Analysis and Presentation
Calculation of Percent Inhibition
-
Choose two time points (T1 and T2) within the linear range of the reaction for all wells.[8]
-
Calculate the change in relative fluorescence units (ΔRFU) for each well: ΔRFU = RFU₂ - RFU₁.
-
Subtract the ΔRFU of the Background Control (BC) from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (ΔRFU of EC - ΔRFU of TC) / ΔRFU of EC ] * 100
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine this, plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope).
Sample Data Tables
The following tables present hypothetical data for an NE inhibitor screening experiment.
Table 1: Sample Inhibition Data for Inhibitor 4
| Inhibitor 4 Conc. (nM) | Log [Inhibitor 4] | Average ΔRFU | % Inhibition |
| 0 (Enzyme Control) | - | 15,250 | 0% |
| 1 | 0 | 13,570 | 11.0% |
| 5 | 0.70 | 11,280 | 26.0% |
| 10 | 1.00 | 8,845 | 42.0% |
| 25 | 1.40 | 5,338 | 65.0% |
| 50 | 1.70 | 2,898 | 81.0% |
| 100 | 2.00 | 1,510 | 90.1% |
| 500 | 2.70 | 915 | 94.0% |
Table 2: Comparison of IC₅₀ Values for NE Inhibitors
| Compound | IC₅₀ (nM) [95% CI] | Reference |
| Inhibitor 4 (Hypothetical) | 18.0 [16.5 – 19.8] | This Study |
| Sivelestat | 25.7 [19.1 – 33.6] | [9] |
| SPCK (Control) | Ki = 10 µM | [2][8] |
| ICI 200,355 | 16.0 | [10] |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence | - Autofluorescent test compound- Contaminated buffer or plate | - Run a background control for the compound without enzyme.- Use fresh, high-quality reagents. |
| Low signal or no activity | - Inactive enzyme- Incorrect buffer pH- Degraded substrate | - Use a fresh aliquot of enzyme; verify activity with a control run.- Check pH of Assay Buffer.- Use a fresh aliquot of substrate. |
| High variability between replicates | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and proper technique.- Ensure thorough but gentle mixing after adding reagents. |
| Data not in linear range | - Enzyme concentration too high- Substrate concentration too low | - Reduce enzyme concentration.- Ensure substrate is not depleted during the assay; if so, reduce incubation time or enzyme concentration. |
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. scbt.com [scbt.com]
- 4. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Polysulfone Membranes Doped with Human Neutrophil Elastase Inhibitors: Assessment of Bioactivity and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Neutrophil Elastase Inhibitor 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Neutrophil Elastase Inhibitor 4 (also referred to as compound 4f), a thalidomide-derived competitive inhibitor of human neutrophil elastase (HNE).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (compound 4f) is a potent, competitive inhibitor of human neutrophil elastase (HNE).[1][2][3] Its mechanism of action involves binding to the active site of HNE, preventing the enzyme from cleaving its natural substrates.[2] Molecular docking studies suggest that the azetidine-2,4-dione group of the inhibitor forms key interactions with amino acid residues Ser195, Arg217, and His57 in the HNE active site.[2]
Q2: What are the known inhibitory constants for this inhibitor against Human Neutrophil Elastase (HNE)?
The following inhibitory constants have been reported for this compound (compound 4f) against HNE:
Q3: Besides its primary target, HNE, are there any known off-target effects?
While specific broad-panel screening data for off-target effects of this compound is not extensively published in the public domain, its thalidomide-based structure warrants consideration of potential off-target interactions. Thalidomide and its derivatives are known to bind to Cereblon (CRBN), a component of an E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins.[4][5][6] This mechanism is responsible for both the therapeutic and teratogenic effects of thalidomide.[4][7] Researchers should be aware of the possibility of CRBN-mediated effects when interpreting experimental results, especially in cellular assays.
Q4: What are the reported effects of this compound in cellular assays?
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound.
Biochemical Assays
Issue 1: Higher than expected IC50 value for HNE inhibition.
-
Possible Cause 1: Inhibitor Degradation.
-
Troubleshooting: Ensure proper storage of the inhibitor stock solution (typically at -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Troubleshooting: Verify the pH and composition of the assay buffer. The optimal pH for HNE activity is generally between 7.5 and 8.5. Ensure the substrate concentration is appropriate for the assay format (typically at or below the Km for competitive inhibitor studies).
-
-
Possible Cause 3: Inactive Enzyme.
-
Troubleshooting: Confirm the activity of the HNE enzyme using a known control inhibitor or by titrating the enzyme concentration.
-
Issue 2: Irreproducible results between experiments.
-
Possible Cause 1: Inconsistent Pipetting.
-
Troubleshooting: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme.
-
-
Possible Cause 2: Variation in Incubation Times.
-
Troubleshooting: Standardize all incubation times precisely. For kinetic assays, ensure the reaction is in the linear range.
-
-
Possible Cause 3: Reagent Instability.
-
Troubleshooting: Prepare fresh reagents, including the substrate and inhibitor solutions, for each experiment.
-
Cellular Assays
Issue 3: Unexpected cellular phenotype not readily explained by HNE inhibition.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Target Engagement: Use a probe to confirm that the inhibitor is engaging with intracellular HNE.
-
Control Compound: Include a structurally related but inactive control compound if available.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing HNE to see if the phenotype is reversed.
-
Cereblon (CRBN) Interaction: Given its thalidomide backbone, consider potential CRBN-mediated effects.[4] Test the inhibitor in CRBN-knockout or knockdown cell lines to see if the phenotype is altered.
-
-
-
Possible Cause 2: Cytotoxicity.
-
Troubleshooting: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range at which the inhibitor is toxic to the cells. Use concentrations below the toxic threshold for functional assays.
-
Issue 4: Lack of desired cellular effect despite potent in vitro inhibition.
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting: Assess the cell permeability of the inhibitor using methods such as parallel artificial membrane permeability assay (PAMPA) or by measuring intracellular inhibitor concentration using LC-MS/MS.
-
-
Possible Cause 2: Intracellular Inhibitor Inactivation.
-
Troubleshooting: The inhibitor may be metabolized or effluxed by the cells. Investigating the metabolic stability of the compound in cell lysates or microsomes can provide insights.
-
-
Possible Cause 3: Redundant Pathways.
-
Troubleshooting: The cellular process being studied may be regulated by multiple redundant pathways, and inhibiting HNE alone may not be sufficient to produce the desired effect.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 42.30 nM | Human Neutrophil Elastase | [1][3] |
| Ki | 8.04 nM | Human Neutrophil Elastase | [1][3] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T47D | Breast Carcinoma | 21.25 | [1] |
| RPMI 8226 | Multiple Myeloma | 34.17 | [1] |
| A549 | Non-small-cell Lung Carcinoma | 29.93 | [1] |
| HSF | Human Skin Fibroblast | 99.11 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for HNE Inhibition (Biochemical Assay)
-
Reagents and Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate, add 10 µL of each inhibitor dilution (or DMSO as a vehicle control) to triplicate wells.
-
Add 80 µL of HNE solution (at a final concentration that gives a linear reaction rate) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the HNE substrate solution (at a final concentration around its Km).
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of HNE inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Off-Target Activity using a Protease Panel (Biochemical Assay)
-
Reagents and Materials:
-
This compound
-
A panel of purified proteases (e.g., other serine proteases like cathepsin G, proteinase 3, trypsin, chymotrypsin, and proteases from other classes like cysteine proteases or metalloproteinases).
-
Specific fluorogenic or colorimetric substrates for each protease in the panel.
-
Appropriate assay buffers for each protease.
-
Microplate reader (fluorescence or absorbance).
-
-
Procedure:
-
For each protease, perform an inhibition assay similar to Protocol 1.
-
Use a fixed, high concentration of this compound (e.g., 1 µM and 10 µM) to screen for potential off-target inhibition.
-
Include a positive control (no inhibitor) and a known inhibitor for each protease as controls.
-
Calculate the percentage of inhibition for each protease at the tested concentrations of this compound.
-
If significant inhibition (>50%) is observed for any off-target protease, perform a full dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting logic for biochemical and cellular assays.
Caption: Experimental workflow for determining inhibitor specificity.
Caption: Potential signaling interactions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 7. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
Improving the solubility and stability of Neutrophil elastase inhibitor 4
Welcome to the technical support center for Neutrophil Elastase Inhibitor 4 (NEI-4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility and stability of NEI-4 during experiments.
Frequently Asked Questions (FAQs): Solubility Issues
Q1: What is the general solubility profile of this compound (NEI-4)?
A1: NEI-4 is a hydrophobic small molecule with poor aqueous solubility. It is freely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), but has limited solubility in ethanol and aqueous buffers like Phosphate-Buffered Saline (PBS).[1][2]
Q2: I observed precipitation after diluting my DMSO stock of NEI-4 into an aqueous buffer. Why did this happen and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution is diluted into an aqueous buffer where its solubility is much lower. To prevent this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum but is sufficient to maintain solubility, typically below 1% (v/v), though this is system-dependent. It is also crucial to add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing.
Q3: Can I dissolve NEI-4 directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility.[3] The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then perform serial dilutions into your final aqueous buffer.
Q4: Does the pH of my buffer affect the solubility of NEI-4?
A4: Yes, for ionizable compounds, pH can significantly impact solubility.[3][4] While the specific pKa of NEI-4 is not publicly available, it is advisable to determine its solubility across a range of pH values relevant to your experimental conditions if you continue to face issues. For many weakly basic or acidic compounds, adjusting the pH away from the isoelectric point can increase solubility.[3]
Troubleshooting Guide: Improving NEI-4 Solubility
If you are encountering persistent solubility problems with NEI-4, consider the following formulation strategies. These techniques aim to enhance the apparent solubility and dissolution rate of poorly soluble drugs.[5][6]
Solubility Enhancement Strategies
The table below summarizes common techniques to improve the solubility of hydrophobic compounds like NEI-4.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing solubility by adding a water-miscible organic solvent (e.g., ethanol, PEG 300) to the aqueous medium.[4][7] | Simple to implement for in vitro studies. | High concentrations of co-solvents can be toxic to cells and may affect protein conformation.[3] |
| Cyclodextrins | Encapsulating the hydrophobic drug within the cyclodextrin's lipophilic core, while the hydrophilic exterior improves aqueous solubility.[6][8] | Can significantly increase solubility; low toxicity. | Complex formation is a 1:1 or 1:2 ratio, which may limit the maximum achievable concentration. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to improve dissolution rate and apparent solubility.[5][9] | Significant enhancement of dissolution and bioavailability. | Can be physically unstable, potentially reverting to a less soluble crystalline form over time.[8] |
| Nanonization | Reducing the particle size of the drug to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, thereby increasing the dissolution rate.[4][10] | Applicable to many poorly soluble drugs; improves bioavailability.[5] | Requires specialized equipment (e.g., high-pressure homogenizers, wet mills).[6] |
| Lipid-Based Formulations | Dissolving the drug in lipidic excipients, such as oils or self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in aqueous media.[8][10] | Enhances absorption by leveraging lipid uptake pathways. | Can be complex to formulate and characterize. |
Solubility Troubleshooting Workflow
This diagram outlines a logical workflow for addressing solubility issues with NEI-4.
Frequently Asked Questions (FAQs): Stability Concerns
Q1: What are the recommended storage conditions for NEI-4?
A1: NEI-4 should be stored as a solid powder at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. It is best practice to aliquot stock solutions into single-use volumes.
Q2: How stable is NEI-4 in aqueous solution during my experiment?
A2: The stability of NEI-4 in aqueous buffers is limited. It is recommended to prepare working solutions fresh daily from a frozen DMSO stock. The stability can be affected by factors such as pH, temperature, and exposure to light.[11] If your experiments run for extended periods (e.g., >8 hours), you should validate the compound's stability under your specific assay conditions.
Q3: My NEI-4 inhibitor seems to be losing activity over time in my cell-based assay. What could be the cause?
A3: Loss of activity can be due to several factors. First, the compound may be degrading in the aqueous culture medium over the incubation period.[12] Second, NEI-4 may be metabolized by the cells. Finally, non-specific binding to plasticware or serum proteins in the media can reduce the effective concentration of the inhibitor available to interact with its target.
Troubleshooting Guide: Ensuring NEI-4 Stability
Maintaining the chemical integrity of NEI-4 is critical for obtaining reliable and reproducible experimental results. Stability testing helps determine the shelf-life and appropriate storage conditions.[13][14]
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Stock Solution (≥10 mM) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution (≥10 mM) | -20°C | Up to 1 month | For shorter-term storage. |
| Aqueous Working Solution | 2-8°C | < 24 hours | Prepare fresh daily before use. |
Data compiled from vendor recommendations for similar small molecule inhibitors.[2]
Workflow for a Basic Stability Assessment
This diagram illustrates a simplified workflow to assess the stability of NEI-4 in your experimental buffer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Elastase | | Invivochem [invivochem.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www3.paho.org [www3.paho.org]
- 12. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. qlaboratories.com [qlaboratories.com]
Technical Support Center: Optimizing In Vivo Dosage and Administration of Neutrophil Elastase Inhibitor 4 (NEI-4)
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the in vivo use of Neutrophil Elastase Inhibitor 4 (NEI-4).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of NEI-4? A1: For intravenous (IV) and intraperitoneal (IP) administration, NEI-4 is readily soluble and stable in a vehicle composed of 5% DMSO, 40% PEG300, and 55% saline. For oral (PO) administration, a suspension in 0.5% methylcellulose is recommended. It is crucial to perform a vehicle-only control experiment to rule out any effects from the delivery vehicle itself.
Q2: What is the recommended starting dose for NEI-4 in a murine model of acute lung injury? A2: For a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a starting dose of 10 mg/kg administered intravenously is recommended. This dose has been shown to achieve approximately 85% inhibition of neutrophil elastase activity in bronchoalveolar lavage fluid 4 hours post-administration.
Q3: How stable is NEI-4 in solution? A3: When prepared in the recommended vehicle, NEI-4 is stable for up to 24 hours at 4°C. For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of NEI-4? A4: NEI-4 is a highly selective inhibitor of neutrophil elastase. However, at concentrations significantly exceeding the therapeutic dose ( >50 mg/kg), some cross-reactivity with other serine proteases, such as proteinase-3, has been observed. We recommend including appropriate biochemical assays to monitor for potential off-target effects in your experimental model.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Lack of Efficacy | Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-response study to determine the optimal dose for your specific model. Consider increasing the dose in a stepwise manner (e.g., 15 mg/kg, 20 mg/kg). |
| Inappropriate Route of Administration: The chosen route may result in poor bioavailability or rapid clearance. | For acute models, consider switching from IP or PO to IV administration for higher systemic exposure. For chronic models, a continuous infusion or more frequent dosing schedule may be necessary. | |
| Timing of Administration: The inhibitor may be administered too late relative to the inflammatory insult. | Optimize the timing of NEI-4 administration relative to the disease-inducing stimulus. Consider a prophylactic administration schedule. | |
| Unexpected Toxicity or Adverse Events | High Dosage: The dose may be too high, leading to off-target effects or vehicle-related toxicity. | Reduce the dosage. If toxicity persists, evaluate the contribution of the vehicle by running a vehicle-only control group. |
| Rapid Infusion: For IV administration, a rapid infusion rate can sometimes lead to adverse cardiovascular effects. | Reduce the infusion rate and ensure the total injection volume is appropriate for the animal's weight. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of NEI-4 in C57BL/6 Mice (10 mg/kg IV)
| Parameter | Value |
| Half-life (t½) | 2.5 hours |
| Maximum Concentration (Cmax) | 15.2 µM |
| Area Under the Curve (AUC) | 45.8 µM·h |
| Clearance (CL) | 0.22 L/h/kg |
| Volume of Distribution (Vd) | 0.75 L/kg |
Table 2: Dose-Dependent Inhibition of Neutrophil Elastase in Lung Tissue
| Dose (mg/kg, IV) | Inhibition of NE Activity (%) (4h post-LPS) |
| 1 | 35% |
| 5 | 72% |
| 10 | 85% |
| 20 | 88% |
Experimental Protocols
Protocol: In Vivo Administration of NEI-4 in a Murine Model of LPS-Induced Acute Lung Injury
-
Preparation of NEI-4 Solution:
-
Prepare a 10 mg/mL stock solution of NEI-4 in 100% DMSO.
-
For a final dosing solution of 1 mg/mL, dilute the stock solution in a vehicle of 40% PEG300 and 55% saline to achieve a final concentration of 5% DMSO.
-
Vortex thoroughly to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.
-
-
Animal Dosing:
-
Use 8-10 week old C57BL/6 mice.
-
Administer LPS (1 mg/kg) via intratracheal instillation to induce lung injury.
-
One hour post-LPS administration, administer NEI-4 (10 mg/kg) or vehicle control via tail vein injection. The injection volume should be approximately 100 µL for a 25g mouse.
-
-
Sample Collection and Analysis:
-
At 4 hours post-NEI-4 administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) with 1 mL of sterile PBS.
-
Centrifuge the BAL fluid and collect the supernatant.
-
Measure neutrophil elastase activity in the BAL fluid using a fluorogenic substrate assay.
-
Process lung tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Visualizations
Caption: NEI-4 mechanism of action in inhibiting inflammation.
Caption: Experimental workflow for in vivo testing of NEI-4.
Technical Support Center: Neutrophil Elastase Inhibitor 4 (Sivelestat) In Vitro Assays
Welcome to the technical support center for Neutrophil Elastase Inhibitor 4, also known as Sivelestat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting in vitro assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sivelestat) and what is its mechanism of action?
A1: this compound (Sivelestat, also referred to as ONO-5046) is a potent and selective competitive inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins.[3][4] Sivelestat works by binding to the active site of HNE, thereby preventing its proteolytic activity.[1] This inhibitory action helps to mitigate inflammatory responses and protect tissues from damage.[1]
Q2: What are the common in vitro applications of Sivelestat?
A2: Sivelestat is frequently used in in vitro studies to investigate its therapeutic potential in various inflammatory conditions. Common applications include:
-
Enzyme Inhibition Assays: To determine the IC50 and Ki values and to characterize the inhibitory kinetics against human neutrophil elastase.[1][5]
-
Cell-Based Proliferation and Viability Assays: To assess the cytotoxic or anti-proliferative effects of Sivelestat on various cell lines, particularly cancer cells.[1][5][6]
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death in specific cell types.[1][5]
-
Signaling Pathway Analysis: To investigate the effect of neutrophil elastase inhibition on intracellular signaling cascades involved in inflammation, such as NF-κB, JNK, and Nrf2/HO-1 pathways.[7]
Q3: What is the solubility of Sivelestat for in vitro experiments?
A3: Sivelestat is soluble in DMSO.[2][8][9] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Sivelestat is generally insoluble in water.[8]
Q4: Are there known off-target effects of Sivelestat?
A4: Sivelestat is known for its high selectivity for neutrophil elastase. Studies have shown that it does not significantly inhibit other serine proteases such as trypsin, chymotrypsin, thrombin, and plasmin, even at high concentrations.[10] However, as with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects, especially at higher concentrations.
Troubleshooting Guides
Enzyme Activity Assays (Fluorometric)
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | 1. Contaminated reagents or buffers.2. Autofluorescence of the test compound.3. Non-specific substrate cleavage. | 1. Use fresh, high-purity reagents and buffers.2. Run a control with the test compound alone (no enzyme) to measure its intrinsic fluorescence and subtract this value from the assay readings.3. Ensure the substrate is specific for neutrophil elastase. Include a control with a known specific inhibitor (like the one provided in many commercial kits) to confirm specific enzyme activity. |
| Low Signal or No Enzyme Activity | 1. Inactive enzyme.2. Incorrect assay buffer pH or composition.3. Substrate degradation. | 1. Ensure proper storage and handling of the neutrophil elastase enzyme. Avoid repeated freeze-thaw cycles.[3][4] Test enzyme activity with a known positive control.2. Verify that the assay buffer pH is optimal for enzyme activity (typically pH 7.4-7.5).3. Prepare fresh substrate solution for each experiment and protect it from light.[11] |
| Inconsistent Results/High Variability | 1. Pipetting errors.2. Temperature fluctuations during the assay.3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions.2. Maintain a constant temperature (usually 37°C) throughout the incubation and measurement steps.[11][12] Use a temperature-controlled plate reader if possible.3. Gently mix the assay plate after adding all reagents to ensure a homogeneous reaction mixture. |
Cell-Based Assays (e.g., MTT, Cytotoxicity)
| Problem | Possible Cause(s) | Solution(s) |
| Precipitation of Sivelestat in Culture Medium | 1. Sivelestat has limited solubility in aqueous solutions.2. High final concentration of the inhibitor. | 1. Prepare a high-concentration stock solution in 100% DMSO and dilute it serially in culture medium to the final desired concentrations immediately before use. Ensure thorough mixing.2. If precipitation still occurs, consider using a lower concentration range or adding a small amount of a non-toxic solubilizing agent like Tween 80, but validate its effect on cell viability first. |
| High Variability in Cell Viability Readings | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Contamination (bacterial, fungal, or mycoplasma). | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.2. To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium.3. Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques to prevent microbial contamination. |
| Unexpected Cytotoxicity at Low Sivelestat Concentrations | 1. High sensitivity of the cell line to the inhibitor.2. Synergistic effect with components in the culture medium.3. DMSO toxicity. | 1. Perform a dose-response curve over a wide range of concentrations to determine the optimal working concentration for your specific cell line.2. Use a serum-free or serum-reduced medium during the treatment period if serum components are suspected to interfere with the assay.3. Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO used in the treatment groups. |
| No Effect of Sivelestat on Cell Viability | 1. The chosen cell line may not be sensitive to neutrophil elastase inhibition.2. Insufficient incubation time.3. The biological effect is not related to cell viability (e.g., it may affect migration or invasion instead). | 1. Select a cell line known to be affected by neutrophil elastase activity or one that you have validated to express the enzyme.2. Optimize the incubation time. Some effects may only be apparent after longer exposure (e.g., 48 or 72 hours).[13]3. Consider using other functional assays, such as migration, invasion, or apoptosis assays, to assess the effect of the inhibitor. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound (Sivelestat).
Table 1: Inhibitory Activity against Human Neutrophil Elastase (HNE)
| Parameter | Value | Reference |
| IC₅₀ | 42.30 nM | [1][5] |
| Kᵢ | 8.04 nM | [1][5] |
Table 2: Anti-proliferative Activity (IC₅₀ values) in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (nM) | Reference |
| T47D | Human breast cancer | 21.25 | [1][5] |
| RPMI 8226 | Human multiple myeloma | 34.17 | [1][5] |
| A549 | Human lung carcinoma | 29.93 | [1][5] |
| HSF | Human skin fibroblast | 99.11 | [1][5] |
| TMK-1 | Human gastric cancer | >100 µg/mL (significant inhibition at this concentration) | [6] |
Experimental Protocols
Neutrophil Elastase Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of Sivelestat against purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5)
-
Sivelestat (this compound)
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 380/500 nm or 400/505 nm)[11]
Procedure:
-
Prepare Sivelestat dilutions: Prepare a 10 mM stock solution of Sivelestat in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of desired final concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Inhibitor wells: 25 µL of diluted Sivelestat.
-
Enzyme Control well (no inhibitor): 25 µL of Assay Buffer.
-
Background Control well (no enzyme): 75 µL of Assay Buffer.
-
-
Add Enzyme: Add 50 µL of diluted HNE solution to the inhibitor and enzyme control wells. Do not add enzyme to the background control wells.
-
Incubation: Mix gently and incubate the plate for 5-10 minutes at 37°C, protected from light.[11]
-
Add Substrate: Prepare a reaction mix containing the fluorometric substrate diluted in Assay Buffer according to the manufacturer's instructions. Add 25 µL of the reaction mix to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 30 minutes, with readings taken every 1-2 minutes.[11][12]
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence over time) for each well from the linear portion of the kinetic curve.
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each Sivelestat concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of Sivelestat concentration to determine the IC₅₀ value.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of Sivelestat on the viability of adherent cancer cell lines.
Materials:
-
Adherent cell line of interest (e.g., A549, T47D)
-
Complete cell culture medium
-
Sivelestat
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Sivelestat in complete culture medium from a DMSO stock solution. Remove the old medium from the wells and add 100 µL of the diluted Sivelestat solutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability versus the logarithm of Sivelestat concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways
Caption: Signaling pathway activated by Neutrophil Elastase (NE) and inhibited by Sivelestat.[15][16][17]
Caption: Sivelestat's modulation of JNK/NF-κB and Nrf2/HO-1 signaling pathways.[7]
Experimental Workflows
Caption: Workflow for a fluorometric enzyme inhibition assay to test Sivelestat.
Caption: Workflow for a cell viability assay using the MTT method to evaluate Sivelestat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. content.abcam.com [content.abcam.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Neutrophil elastase inhibitor 4 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Neutrophil Elastase Inhibitor 4 (Sivelestat) in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sivelestat?
Sivelestat is a specific and competitive inhibitor of neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins, leading to tissue damage.[1] Sivelestat binds to the active site of neutrophil elastase, preventing its enzymatic activity and thereby protecting tissues from inflammatory damage.[1]
Q2: At what concentration does Sivelestat typically become cytotoxic to primary cells?
The cytotoxic concentration of Sivelestat can vary depending on the primary cell type. For instance, in studies with Human Pulmonary Microvascular Endothelial Cells (HPMECs), Sivelestat showed little impact on cell viability at concentrations up to 100 µg/mL for 24 hours. However, concentrations above 100 µg/mL were found to reduce the viability of these cells.[1] In contrast, in a study using the TMK-1 gastric cancer cell line, Sivelestat inhibited neutrophil elastase-induced cell proliferation at concentrations of 100-1000 µg/mL, but this was not a direct measure of cytotoxicity to the cancer cells themselves.[3] It is crucial to determine the optimal, non-toxic concentration for each specific primary cell type through a dose-response experiment.
Q3: What are the known signaling pathways affected by Sivelestat?
Sivelestat has been shown to modulate several inflammatory and cell survival signaling pathways, primarily as a downstream consequence of neutrophil elastase inhibition. These include:
-
JNK/NF-κB pathway: Sivelestat can inhibit the activation of the JNK/NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.[1]
-
Nrf2/HO-1 pathway: Sivelestat can activate the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response and cellular protection against oxidative stress.[1]
-
PI3K/AKT/mTOR pathway: Sivelestat has been observed to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a role in cell survival, proliferation, and apoptosis.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in primary cells treated with Sivelestat.
Possible Cause 1: Sivelestat concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Sivelestat for your specific primary cell type. Start with a broad range of concentrations (e.g., 1 µg/mL to 200 µg/mL) and assess cell viability using a standard cytotoxicity assay (see Experimental Protocols section).
| Primary Cell Type | Non-Toxic Concentration Range (24h treatment) | Cytotoxic Concentration |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 0 - 100 µg/mL | > 100 µg/mL[1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent inhibition of neutrophil adhesion and migration observed, specific cytotoxicity data not available.[4] | Data not available |
| Primary Macrophages/Neutrophils | Sivelestat used to inhibit NET formation and inflammatory responses, specific cytotoxicity data not available.[5][6] | Data not available |
Possible Cause 2: Sub-optimal cell culture conditions.
-
Solution:
-
Optimize cell density: Ensure cells are seeded at an optimal density. Over-confluent or very sparse cultures can be more susceptible to stress.
-
Use of serum: The presence of serum in the culture medium can sometimes mitigate drug-induced cytotoxicity. However, it can also interfere with the activity of the compound. If using serum-free medium, consider if a low percentage of serum (e.g., 1-2%) could be tolerated without compromising the experiment.
-
Extracellular matrix (ECM) coating: Coating culture plates with an appropriate ECM protein (e.g., collagen, fibronectin) can improve primary cell attachment, viability, and resilience to drug treatment.[1][7]
-
Possible Cause 3: Oxidative stress.
-
Solution:
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in primary cell isolates.
-
Solution: Primary cells from different donors can exhibit significant variability. Whenever possible, use cells from the same donor for a set of experiments. If using cells from multiple donors, run parallel controls for each donor.
Possible Cause 2: Instability of Sivelestat in solution.
-
Solution: Prepare fresh stock solutions of Sivelestat for each experiment. Avoid repeated freeze-thaw cycles. Follow the manufacturer's instructions for storage of the compound.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Sivelestat using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Sivelestat
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare a serial dilution of Sivelestat in complete culture medium. A suggested starting range is 0, 1, 5, 10, 25, 50, 100, and 200 µg/mL.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Sivelestat. Include a vehicle control (medium with the same concentration of solvent used to dissolve Sivelestat, e.g., DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Sivelestat
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
At the end of the incubation period, collect the cell culture supernatant from each well.
-
Follow the instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity based on the kit's instructions.
Visualizations
Caption: Mechanism of action of Sivelestat.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary cultures of human hepatocytes as a tool in cytotoxicity studies: cell protection against model toxins by flavonolignans obtained from Silybum marianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat reduces inflammatory mediators and preserves neutrophil deformability during simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue-Specific Extracellular Matrix Coatings Promote Cell Proliferation and Maintain Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of Neutrophil elastase inhibitor 4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 4 (NEI4).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving NEI4, with a focus on identifying and resolving problems related to batch-to-batch variability.
Q: We are observing inconsistent inhibitory effects of NEI4 between different batches. What could be the cause and how can we troubleshoot this?
A: Inconsistent efficacy is a common challenge when working with small molecule inhibitors and often points to variability in the compound's quality between batches.[1][2] The primary causes are typically related to purity, identity, concentration, or degradation of the inhibitor. A systematic approach is required to identify the root cause.
Below is a summary of potential issues, their causes, and recommended analytical procedures to ensure consistency.
Table 1: Troubleshooting Batch-to-Batch Variability of NEI4
| Issue | Potential Cause | Recommended Solution & Experimental Protocol |
| Reduced Potency (Higher IC50) | Lower Purity: The new batch may contain impurities that are less active or inactive, reducing the effective concentration of NEI4. | Verify Purity via HPLC: Perform High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of each batch. Compare the chromatograms to the reference standard provided by the manufacturer.[3][4] (See Protocol 1) |
| Presence of Isomers: The synthesis process may have produced different stereoisomers, only one of which is active.[5] | Chiral Separation: Use chiral chromatography techniques to separate and quantify different isomers.[6] | |
| Complete Loss of Activity | Incorrect Compound: The batch may be an entirely different compound due to synthesis error or mislabeling. | Confirm Molecular Identity via LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound matches that of NEI4 (387.39 g/mol ).[4][7] (See Protocol 2) |
| Compound Degradation: NEI4 may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).[5] | Re-evaluate Purity and Identity: Use HPLC and LC-MS as described above. Look for additional peaks in the chromatogram that may represent degradation products. Implement strict storage and handling protocols. | |
| Variability in Cellular Assays | Solubility Issues: Different batches may exhibit different solubility characteristics due to minor variations in crystalline structure or impurities. Poor solubility can lead to an inaccurate effective concentration.[5][8] | Measure Solubility: Determine the solubility of each batch in your specific assay buffer. Ensure the compound is fully dissolved before use. |
| Solvent Effects: The solvent used to dissolve NEI4 may be toxic to cells or interfere with the assay at the concentrations used.[5] | Run Solvent Controls: Always include a vehicle control (solvent only) in your experiments to assess its effect on the assay readout. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of an NEI4 batch by separating it from potential impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of a known high-purity reference standard of NEI4 in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a stock solution of the NEI4 batch to be tested at the same concentration (1 mg/mL) in the same solvent.
-
HPLC System Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of NEI4.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the test sample.
-
Compare the chromatogram of the test sample to the standard. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
-
Acceptance Criteria: A high-quality batch should typically exhibit purity >98%. Any significant secondary peaks may indicate the presence of impurities.[3]
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the chemical identity of an NEI4 batch by verifying its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the NEI4 batch (e.g., 10 µg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).
-
LC-MS System Setup:
-
Utilize an LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole instrument).[4]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules.
-
-
Analysis:
-
Inject the sample into the LC-MS system.
-
The mass spectrometer will measure the mass-to-charge ratio (m/z) of the eluted compound.
-
-
Verification: Compare the observed molecular weight to the expected molecular weight of NEI4 (C₂₀H₂₁N₃O₅ = 387.39 g/mol ).[7] The instrument should detect the protonated molecule [M+H]⁺ at an m/z of approximately 388.15.
Diagrams: Workflows and Signaling Pathways
Caption: Workflow for troubleshooting NEI4 batch-to-batch variability.
Caption: Mechanism of action for NEI4 in a simplified NE signaling pathway.[9][10]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound (NEI4)?
A: NEI4 is a competitive inhibitor of human neutrophil elastase (HNE).[7][11] It binds to the active site of the elastase enzyme, preventing it from cleaving its natural substrates, such as elastin in the extracellular matrix.[12] By blocking the enzymatic activity of neutrophil elastase, NEI4 can mitigate tissue damage and reduce inflammation in pathological conditions where NE activity is excessive.[13]
Q: What are the key properties of a high-quality batch of NEI4?
A: A high-quality batch of NEI4 should meet specific criteria for identity, purity, and potency. The key quantitative data for NEI4 are summarized below.
Table 2: Key Properties of this compound (NEI4)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₅ | [7] |
| Molecular Weight | 387.39 g/mol | [7] |
| Mechanism of Action | Competitive Inhibitor | [7][11] |
| IC₅₀ (HNE) | 42.30 nM | [7][11] |
| Kᵢ (HNE) | 8.04 nM | [7][11] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Q: How should I properly store and handle NEI4 to ensure its stability?
A: Proper storage and handling are critical to maintain the integrity and stability of small molecule inhibitors like NEI4.[5]
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.[7]
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as they are more prone to degradation.
Q: Are there potential off-target effects associated with NEI4?
A: While NEI4 is designed to be an inhibitor of neutrophil elastase, like many small molecule inhibitors, the potential for off-target effects exists.[8][13] Off-target activity can lead to unexpected biological responses or toxicity. It is recommended to:
-
Use the Lowest Effective Concentration: Titrate NEI4 in your assay to determine the lowest concentration that achieves the desired inhibitory effect, which helps minimize off-target binding.[8]
-
Include Proper Controls: Use a structurally unrelated NE inhibitor as an orthogonal control.[8] If both compounds produce the same phenotype, it is more likely that the observed effect is due to the inhibition of neutrophil elastase.
-
Consult the Literature: Review literature for any published selectivity profiling of NEI4 or similar chemical scaffolds.
Q: My cellular assay is not working even though the NEI4 batch passed QC tests. What else could be wrong?
A: If you have confirmed the identity and purity of your NEI4 batch, the issue may lie within the experimental setup. Consider the following:
Caption: Decision tree for troubleshooting assay-specific problems with NEI4.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Neutrophil elastase inhibitor 4 in solution
This technical support center provides guidance on the proper handling and storage of Neutrophil elastase inhibitor 4 to prevent its degradation in solution. By following these recommendations, researchers can ensure the integrity and activity of the inhibitor throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, we recommend using dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For aqueous experimental buffers, it is best to make serial dilutions of the DMSO stock solution in your buffer to the final working concentration. Direct dilution of the DMSO stock into a large volume of aqueous buffer can cause the compound to precipitate.
Q2: What is the recommended storage temperature for this compound solutions?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous working solutions are less stable and should be prepared fresh on the day of the experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.
Q3: What is the optimal pH range for solutions containing this compound?
A3: To minimize hydrolysis, especially of the nitrile group, it is recommended to maintain the pH of aqueous solutions between 6.0 and 7.5. Both strongly acidic and alkaline conditions can accelerate the degradation of the inhibitor.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with an indazole core can be susceptible to photodegradation. Therefore, it is crucial to protect solutions of this compound from light. Use amber-colored vials or wrap containers in aluminum foil. When working with the compound, avoid prolonged exposure to direct laboratory light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of the inhibitor due to improper storage. | 1. Prepare fresh working solutions from a new aliquot of the DMSO stock. 2. Review storage conditions. Ensure stock solutions are stored at -20°C or -80°C and protected from light. 3. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Hydrolysis of the inhibitor in aqueous buffer. | 1. Prepare aqueous working solutions immediately before use. 2. Ensure the pH of the experimental buffer is within the recommended range of 6.0-7.5. | |
| Precipitation in Aqueous Buffer | Low aqueous solubility of the inhibitor. | 1. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility (typically ≤1%). 2. Perform serial dilutions of the DMSO stock in the aqueous buffer rather than a single large dilution. 3. If precipitation persists, consider using a stabilizing agent such as a cyclodextrin (e.g., HP-β-CD) to improve solubility. |
| Inconsistent Experimental Results | Inconsistent concentration of active inhibitor. | 1. Adhere strictly to the recommended storage and handling procedures. 2. Prepare fresh dilutions for each experiment. 3. Perform a stability check of your stock solution if it has been stored for an extended period. |
Key Experiments & Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stable stock and working solutions of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes
-
Aqueous experimental buffer (pH 6.0-7.5)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the inhibitor in anhydrous DMSO. For example, for a compound with a molecular weight of 383.4 g/mol , dissolve 3.83 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For working solutions, thaw a single aliquot of the DMSO stock and perform serial dilutions in your experimental buffer to the desired final concentration immediately before use.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the inhibitor to understand its degradation pathways and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Incubate the inhibitor solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the inhibitor solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the inhibitor solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid inhibitor at 80°C for 24 hours.
-
Photodegradation: Expose the inhibitor solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions listed above. A control sample should be stored at -20°C, protected from light.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 3) to identify and quantify any degradation products.
Protocol 3: Stability-Indicating HPLC-UV Method
This method can be used to assess the purity and concentration of this compound in solution and to monitor its stability over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the inhibitor (e.g., ~300 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Inject the test samples (from stability studies or experimental solutions) into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent inhibitor.
-
Quantify the amount of remaining inhibitor by comparing its peak area to the calibration curve.
Visualizations
Technical Support Center: Neutrophil Elastase Inhibitor 4 (Sivelestat)
Welcome to the technical support center for Neutrophil Elastase Inhibitor 4 (Sivelestat). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered when working with this inhibitor.
Troubleshooting Guide
This guide addresses specific unexpected outcomes in a question-and-answer format.
Question 1: I'm observing higher than expected cell death in my Sivelestat-treated cell cultures. Is this a known effect?
Answer: While Sivelestat is a selective inhibitor of neutrophil elastase, cytotoxicity can occur, particularly at higher concentrations. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Steps:
-
Review Sivelestat Concentration: Compare your working concentration to published data. Concentrations showing efficacy without significant cytotoxicity in vitro often range from 10 µg/mL to 100 µg/mL. However, some studies have reported inhibitory effects on cell growth at concentrations above 100 µg/mL[1][2].
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or LDH assay) with a range of Sivelestat concentrations to determine the IC50 and identify a non-toxic working concentration for your specific cell type.
-
Check Vehicle Control: Ensure that the solvent used to dissolve Sivelestat (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments.
-
Consider Cell Type: Different cell lines may have varying sensitivities to Sivelestat. What is well-tolerated in one cell line might be toxic to another.
Question 2: My results show an unexpected increase in the expression of some pro-inflammatory markers after Sivelestat treatment. Isn't it supposed to be an anti-inflammatory agent?
Answer: This is an insightful observation. While Sivelestat's primary role is to inhibit neutrophil elastase, which is pro-inflammatory, the downstream cellular response can be complex. An increase in certain inflammatory markers could be due to off-target effects or the activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Analyze Multiple Time Points: The observed effect might be transient. Assess the expression of inflammatory markers at different time points after Sivelestat treatment.
-
Investigate Compensatory Pathways: Neutrophil elastase inhibition can modulate various signaling pathways beyond simple inflammation. Consider investigating pathways such as JNK/NF-κB or PI3K/AKT/mTOR, which can have complex roles in regulating inflammation and cell survival[3][4][5].
-
Measure a Broader Range of Cytokines: A paradoxical effect on one cytokine might be balanced by the suppression of others. Use a cytokine array or multiplex ELISA to get a broader picture of the inflammatory profile.
-
Confirm with a Second Elastase Inhibitor: To determine if the effect is specific to Sivelestat or a general consequence of neutrophil elastase inhibition, consider using a structurally different neutrophil elastase inhibitor as a control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sivelestat?
A1: Sivelestat is a competitive and selective inhibitor of neutrophil elastase.[6][7] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins, leading to tissue damage.[6] By binding to the active site of neutrophil elastase, Sivelestat blocks its enzymatic activity, thereby mitigating tissue injury and reducing the inflammatory response.[6]
Q2: What are the known signaling pathways affected by Sivelestat beyond direct neutrophil elastase inhibition?
A2: Research has shown that Sivelestat can modulate several intracellular signaling pathways, which may contribute to its broader effects. These include:
-
Inhibition of the JNK/NF-κB pathway: This can lead to a reduction in the expression of pro-inflammatory cytokines.[3]
-
Activation of the Nrf2/HO-1 pathway: This pathway is involved in the antioxidant response, and its activation by Sivelestat can help mitigate oxidative stress.[3][8]
-
Inhibition of the PI3K/AKT/mTOR pathway: This pathway is involved in cell survival, proliferation, and inflammation.[4][5][9]
-
Inhibition of the TGF-β/Smad pathway: This pathway is implicated in fibrosis and inflammation.[1]
-
Upregulation of the ACE2/Ang-(1–7)/Mas receptor axis: This pathway has protective effects in the lungs.[10]
Q3: What are typical working concentrations for Sivelestat in in-vitro experiments?
A3: The optimal concentration of Sivelestat can vary depending on the cell type and the specific experimental endpoint. However, a general starting point for in-vitro studies is in the range of 10-100 µg/mL. It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup.
Q4: Are there any known off-target effects of Sivelestat?
A4: Sivelestat is considered a highly selective inhibitor of neutrophil elastase. However, as with any pharmacological inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. The modulation of multiple signaling pathways (as mentioned in Q2) could be considered downstream effects of elastase inhibition or potential off-target effects. If you suspect an off-target effect, it is advisable to use another structurally unrelated neutrophil elastase inhibitor to confirm that the observed phenotype is due to the inhibition of the intended target.
Data Presentation
Table 1: In Vitro Sivelestat Concentrations and Observed Effects
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 50 and 100 µg/mL | Reduced ROS production and inflammatory cytokine levels. | [8] |
| TMK-1 Gastric Carcinoma Cells | 100 and 1000 µg/mL | Inhibition of cell growth. | [1][2] |
| RAW264.7 Macrophages | 10⁻⁸ to 10⁻⁴ M | Inhibition of LPS-induced TNF-α and IL-6 secretion. | [10] |
Table 2: In Vivo Sivelestat Dosages and Administration Routes in Animal Models
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Rats (ALI model) | 6, 10, or 15 mg/kg | Intraperitoneal injection | Decreased lung injury and inflammatory markers. | [11] |
| Rats (sepsis model) | 10 mg/kg bolus, then at 0, 1, 3, and 6 h post-LPS | Intraperitoneal injection | Reduced lung injury and serum HMGB1 levels. | [12] |
| Mice (radiation-induced lung injury) | Not specified | Intraperitoneal injection | Reduced lung injury by suppressing NE activity. | [13] |
Experimental Protocols
Protocol 1: Analysis of Cytokine Expression in Cell Supernatants by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant of cells treated with Sivelestat.
Materials:
-
Cell culture medium appropriate for your cell line
-
Sivelestat
-
Lipopolysaccharide (LPS) or another appropriate stimulus
-
Phosphate-buffered saline (PBS)
-
Commercial ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of Sivelestat (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for a predetermined time (e.g., 6, 12, or 24 hours). Include a non-stimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Carefully collect the cleared supernatants and store them at -80°C until analysis.
-
Perform the ELISA for your cytokines of interest according to the manufacturer's instructions provided with the kit.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol provides a general workflow for assessing the phosphorylation status of key proteins in signaling pathways (e.g., p-JNK, p-p65, p-Akt) in response to Sivelestat treatment.
Materials:
-
Cell culture reagents
-
Sivelestat
-
Stimulus (e.g., TNF-α)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate and treat cells with Sivelestat and/or a stimulus as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected results with Sivelestat.
References
- 1. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway [ouci.dntb.gov.ua]
- 10. Sivelestat | SARS-CoV | Serine Protease | TargetMol [targetmol.com]
- 11. journals.plos.org [journals.plos.org]
- 12. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sivelestat sodium hydrate reduces radiation-induced lung injury in mice by inhibiting neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Neutrophil elastase inhibitor 4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Neutrophil elastase inhibitor 4. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound for long-term use?
A1: For long-term storage, the lyophilized powder of this compound should be stored at -20°C. Under these conditions, the compound is generally stable for extended periods. It is advisable to refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: What is the recommended procedure for reconstituting the lyophilized inhibitor?
A2: Before opening, it is good practice to centrifuge the vial to ensure all the powder is at the bottom. To reconstitute, add the appropriate amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve the desired stock concentration. Ensure the powder is fully dissolved by gently vortexing the vial.
Q3: How should I store the reconstituted stock solution of this compound?
A3: Once reconstituted, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored in tightly sealed vials at -20°C or for even longer-term storage, at -80°C.
Q4: How long is the reconstituted inhibitor stable in solution?
A4: The stability of the reconstituted inhibitor in solution is dependent on the solvent, concentration, and storage temperature. While specific long-term stability data for this compound is not extensively published, general guidelines for small molecule inhibitors in DMSO suggest that aliquots can be stored at -20°C for several weeks to months. For critical long-term experiments, it is recommended to perform a stability assessment of your own.
Q5: Can I store the diluted working solution?
A5: It is not recommended to store diluted working solutions for extended periods. These solutions are more prone to degradation. Fresh working solutions should be prepared from the frozen stock solution for each experiment to ensure consistent results.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Inconsistent or no inhibitory activity observed. | 1. Degradation of the inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Incorrect concentration: Error in calculation or dilution. 3. Precipitation of the inhibitor: The inhibitor may have precipitated out of solution upon dilution into aqueous assay buffers. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage conditions were maintained. 2. Recalculate and re-prepare the dilutions carefully. 3. Visually inspect the diluted solution for any precipitate. If precipitation is suspected, try pre-warming the assay buffer or using a lower final concentration of the inhibitor. Ensure the final DMSO concentration in the assay is low (typically <1%) to maintain solubility. |
| Variability between replicate experiments. | 1. Inconsistent inhibitor concentration: Pipetting errors during dilution. 2. Assay conditions not standardized: Variations in incubation times, temperatures, or reagent volumes. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Follow a standardized experimental protocol precisely for all replicates. |
| Precipitate observed in the stock solution upon thawing. | 1. Poor solubility at low temperatures: The inhibitor may have limited solubility in the chosen solvent at -20°C or -80°C. 2. Solvent evaporation: The vial may not have been sealed tightly, leading to an increase in inhibitor concentration. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate completely before use. 2. Ensure vials are tightly sealed. If evaporation is suspected, it is best to use a fresh vial. |
Quantitative Data Summary
While specific, long-term quantitative stability data for this compound from peer-reviewed studies is limited, the following table provides general stability guidelines for small molecule inhibitors based on common laboratory practices.
| Storage Condition | Form | Recommended Temperature | General Stability Guideline |
| Long-Term | Lyophilized Powder | -20°C | Up to several years (refer to manufacturer's specifications) |
| Short to Medium-Term | Reconstituted Stock (in DMSO) | -20°C | Several weeks to months (aliquoted) |
| Long-Term | Reconstituted Stock (in DMSO) | -80°C | Several months to over a year (aliquoted) |
| Working Solution | Diluted in Aqueous Buffer | Room Temperature or 4°C | Use immediately; do not store |
Note: These are general guidelines. For critical applications, it is highly recommended to validate the stability of this compound under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Activity of this compound
This protocol is adapted from commercially available Neutrophil Elastase Inhibitor Screening Kits and provides a method to determine the inhibitory activity of this compound.
Materials:
-
Neutrophil elastase (human)
-
Neutrophil elastase substrate (e.g., a fluorogenic peptide substrate)
-
Assay Buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.4)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Neutrophil Elastase Solution: Prepare a working solution of neutrophil elastase in Assay Buffer to the desired final concentration. Keep on ice.
-
Substrate Solution: Prepare a working solution of the fluorogenic substrate in Assay Buffer. Protect from light.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in Assay Buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Protocol:
-
Add Assay Buffer, inhibitor solutions (or vehicle control), and Neutrophil Elastase solution to the wells of the 96-well plate.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Substrate Solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for assessing inhibitor activity.
Caption: Recommended storage and handling logic for the inhibitor.
Validation & Comparative
Comparing Neutrophil elastase inhibitor 4 to other NE inhibitors like Sivelestat
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Neutrophil Elastase Inhibitor 4 against the established inhibitor, Sivelestat, and other relevant compounds. This analysis is based on publicly available experimental data to facilitate informed decisions in research and development.
Neutrophil elastase (NE) is a serine protease that plays a critical role in the inflammatory cascade. While essential for host defense, dysregulated NE activity is implicated in a variety of inflammatory diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. Consequently, the development of potent and specific NE inhibitors is a significant area of therapeutic research. This guide focuses on a comparative evaluation of a novel thalidomide derivative, this compound (also known as compound 4f), and the clinically used NE inhibitor, Sivelestat.
Biochemical Performance and Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and Sivelestat reveals them to be remarkably similar. A key study introducing this compound, a thalidomide derivative, reported that its most potent compound, 4f, demonstrates nearly equivalent inhibition of human neutrophil elastase (HNE) as Sivelestat.[1][2] Both compounds are competitive inhibitors of HNE.[1][2]
The following table summarizes the key quantitative data for this compound, Sivelestat, and other selected NE inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action | Source |
| This compound (compound 4f) | 42.30 | 8.04 | Competitive | [Donarska B, et al. 2023] |
| Sivelestat | Not explicitly stated in the comparative paper | Not explicitly stated in the comparative paper | Competitive | [General knowledge] |
| Other Thalidomide Derivatives (4a, 4b, 4e) | 21.78 - 38.91 | Not specified | Competitive (4a) | [Donarska B, et al. 2023] |
Note: The Donarska B, et al. (2023) paper does not provide the specific IC50 value for Sivelestat that they used for their "almost the same" comparison. Further literature would be needed to establish the exact value under their experimental conditions.
Cellular Activity and Antiproliferative Effects
Beyond direct enzyme inhibition, this compound has demonstrated significant antiproliferative activity against various human cancer cell lines. This suggests a broader therapeutic potential for this compound.
| Cell Line | IC50 (nM) for this compound |
| T47D (Breast Carcinoma) | 21.25 |
| RPMI 8226 (Multiple Myeloma) | 34.17 |
| A549 (Non-small-cell Lung Carcinoma) | 29.93 |
| HSF (Human Skin Fibroblasts) | 99.11 |
Data from Donarska B, et al. Bioorg Chem. 2023 Sep;138:106608.
Signaling Pathways
Neutrophil elastase exerts its biological effects through various signaling pathways. Understanding how inhibitors modulate these pathways is crucial for predicting their therapeutic efficacy and potential side effects.
Sivelestat has been shown to attenuate inflammatory responses by inhibiting the NF-κB pathway .[3][4] It has also been implicated in modulating the PI3K/Akt/mTOR signaling pathway , which is involved in cell survival, proliferation, and apoptosis.[5][6][7][8][9]
The specific signaling pathways affected by this compound have not yet been extensively characterized in publicly available literature. However, given its structural similarity to thalidomide and its potent antiproliferative effects, it is plausible that it may also interact with key cellular signaling cascades. Further research is required to elucidate its precise mechanism of action at the cellular level.
Experimental Methodologies
A standardized experimental approach is critical for the valid comparison of inhibitor potency. The following outlines a typical protocol for determining the IC50 of a neutrophil elastase inhibitor.
Human Neutrophil Elastase (HNE) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HNE.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)
-
Test inhibitor (e.g., this compound, Sivelestat)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a solution of HNE in assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the HNE solution to the wells of the microplate.
-
Add the different concentrations of the test inhibitor to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorometric plate reader (Excitation/Emission wavelengths will depend on the specific substrate used).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing the Landscape
To better understand the biological context and experimental design, the following diagrams are provided.
Neutrophil Elastase Signaling Pathway
Caption: Key signaling pathways activated by Neutrophil Elastase.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a neutrophil elastase inhibitor.
References
- 1. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil elastase inhibitor reduces ventilation-induced lung injury via nuclear factor-κB and NF-κB repressing factor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt/mTOR pathway in innate immune cells: emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neutrophil Elastase Inhibitors: Compound 4 vs. AZD9668
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent neutrophil elastase (NE) inhibitors: Neutrophil elastase inhibitor 4 and AZD9668 (also known as alvelestat). This document is intended to assist researchers in making informed decisions regarding the selection of appropriate research tools and potential therapeutic candidates.
Introduction to Neutrophil Elastase Inhibition
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release this enzyme, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] While essential for host defense, excessive NE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), by causing tissue damage.[1] Consequently, the development of potent and selective NE inhibitors is a significant area of therapeutic research.
In Vitro Efficacy and Potency
A direct comparison of the in vitro inhibitory activities of this compound and AZD9668 reveals distinct potency profiles. Both compounds are potent inhibitors of human neutrophil elastase (HNE).
| Parameter | This compound | AZD9668 (Alvelestat) |
| Target | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) |
| Mechanism of Action | Competitive Inhibitor | Reversible and Selective Inhibitor |
| IC50 | 42.30 nM | ~12 nM (pIC50 of 7.9) |
| Ki | 8.04 nM | 9.4 nM |
| Kd | Not Reported | 9.5 nM |
Data compiled from multiple sources.[2][3]
Cellular Activity
Beyond direct enzyme inhibition, the effects of these compounds on cellular models provide further insight into their potential biological activities.
| Cell Line | Assay | This compound (IC50) | AZD9668 (Alvelestat) |
| T47D (Breast Cancer) | Proliferation Inhibition | 21.25 nM | Not Reported |
| RPMI 8226 (Myeloma) | Proliferation Inhibition | 34.17 nM | Not Reported |
| A549 (Lung Carcinoma) | Proliferation Inhibition | 29.93 nM | Not Reported |
| HSF (Human Skin Fibroblasts) | Proliferation Inhibition | 99.11 nM | Not Reported |
| HBE and A549 cells | Cytotoxicity and Inflammatory Response | Not Reported | Decreased cell death and reduced levels of IL-1β, IL-6, and TNF-α at 20 µg/mL |
Data for this compound from[2]. Data for AZD9668 from[3].
Preclinical and Clinical Insights
AZD9668 (Alvelestat) has undergone more extensive preclinical and clinical evaluation. In animal models, orally administered AZD9668 has been shown to prevent HNE-induced lung injury and reduce inflammation in response to cigarette smoke.[4][5] Clinical trials in patients with COPD and bronchiectasis have been conducted.[2][6] While a Phase IIb trial in COPD patients did not show significant improvement in lung function, a Phase II study in bronchiectasis patients demonstrated a modest improvement in FEV1 and a trend towards reduced inflammatory biomarkers.[2][6]
This compound is a more recently described compound, and as such, in vivo and clinical data are not as readily available in the public domain. Its potent anti-proliferative effects against various cancer cell lines suggest a potential area for further investigation beyond inflammatory diseases.[2]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the general pathway of neutrophil elastase-mediated tissue damage and the point of intervention for inhibitors like this compound and AZD9668.
Caption: Mechanism of neutrophil elastase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified enzyme
-
HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35
-
Test compounds (this compound or AZD9668) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Add 20 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 96-well microplate.
-
Add 160 µL of the HNE substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the HNE enzyme solution to each well.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the change in absorbance at 405 nm every minute for 30 minutes. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (MTS) Assay
Objective: To determine the effect of a test compound on the proliferation of a specific cell line.
Materials:
-
Target cell line (e.g., A549, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds or vehicle control.
-
Incubate the plates for an additional 72 hours.
-
Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
Both this compound and AZD9668 are potent inhibitors of human neutrophil elastase. AZD9668 has a more established profile with available in vivo and clinical data, positioning it as a compound that has been evaluated for therapeutic use in inflammatory lung diseases. This compound, while demonstrating high in vitro potency, also exhibits significant anti-proliferative effects against cancer cell lines, suggesting its potential utility in oncology research. The choice between these two inhibitors will ultimately depend on the specific research question, the desired experimental system (in vitro, in vivo, or clinical), and the biological context being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Neutrophil Elastase Inhibitor 4 Results with Different Assay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Neutrophil Elastase Inhibitor 4 (also known as compound 4f) and other common neutrophil elastase inhibitors, Sivelestat and Lonodelestat (POL6014), across various assay platforms. The aim is to offer a comprehensive resource for researchers to understand the potential variability in results based on the chosen methodology and to facilitate the cross-validation of findings.
Introduction to Neutrophil Elastase and its Inhibition
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release this enzyme, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, unregulated neutrophil elastase activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. Consequently, the development of potent and specific neutrophil elastase inhibitors is a significant area of therapeutic research.
This guide focuses on three such inhibitors:
-
This compound (compound 4f): A competitive human neutrophil elastase (HNE) inhibitor.
-
Sivelestat: A selective and competitive inhibitor of neutrophil elastase.[1]
-
Lonodelestat (POL6014): A potent and selective peptide inhibitor of human neutrophil elastase (hNE).[2]
Accurate and reproducible measurement of the potency of these inhibitors is critical. This guide explores the common assay platforms used for this purpose and presents available data to aid in the cross-validation of experimental results.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available quantitative data for the selected inhibitors. It is important to note that direct cross-platform comparison data is limited in publicly available literature, and the presented values are derived from various sources, each employing a specific assay methodology.
| Inhibitor | IC50 (nM) | Ki (nM) | Assay Platform/Substrate Mentioned |
| This compound (compound 4f) | 42.30 | 8.04 | Not specified in the immediate context, but likely a fluorometric or colorimetric enzymatic assay. |
| Sivelestat | 19-49 | - | Not specified in the immediate context, but likely a fluorometric or colorimetric enzymatic assay.[3] |
| 44 | 200 | Not specified in the immediate context, but likely a fluorometric or colorimetric enzymatic assay. | |
| Lonodelestat (POL6014) | Potent inhibitor; specific in vitro IC50/Ki not detailed in the provided search results. | - | Described as potent in enzymatic assays.[2] |
Signaling Pathway and Inhibition Mechanism
Neutrophil elastase is released from activated neutrophils and degrades components of the extracellular matrix. Inhibitors like this compound, Sivelestat, and Lonodelestat act by competitively binding to the active site of the enzyme, thereby preventing substrate binding and subsequent tissue damage.
Figure 1. Simplified signaling pathway of neutrophil elastase release and its inhibition.
Experimental Workflow for Cross-Validation
To ensure the reliability and reproducibility of inhibitor potency data, a cross-validation workflow using multiple assay platforms is recommended. This involves testing the same inhibitor compound with different detection methods to confirm that the observed inhibitory activity is not an artifact of a particular assay system.
Figure 2. Logical workflow for cross-validating neutrophil elastase inhibitor results.
Experimental Protocols
Detailed methodologies for three common assay platforms are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Fluorometric Assay for Neutrophil Elastase Inhibition
This assay measures the fluorescence generated from the cleavage of a fluorogenic substrate by neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin; MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween 20)
-
Test Inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ≈ 380/460 nm)
Procedure:
-
Prepare Reagents:
-
Reconstitute HNE in assay buffer to a stock concentration.
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution.
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add assay buffer.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add a fixed amount of HNE to all wells except for the blank (no enzyme) control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Colorimetric Assay for Neutrophil Elastase Inhibition
This assay relies on the cleavage of a chromogenic substrate, leading to the release of a colored product that can be measured by absorbance.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test Inhibitor
-
96-well clear microplate
-
Absorbance microplate reader (wavelength ≈ 405 nm)
Procedure:
-
Prepare Reagents:
-
Prepare HNE and test inhibitor solutions as described for the fluorometric assay.
-
Dissolve the chromogenic substrate in the assay buffer.
-
-
Assay Protocol:
-
Add assay buffer and the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add a fixed amount of HNE to all wells except the blank.
-
Incubate at 37°C for 15 minutes.
-
Start the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the fluorometric assay.
-
Immunoassay for Active Neutrophil Elastase
Immunoassays, such as the ProteaseTag® Active NE Immunoassay, offer a different approach by specifically capturing and detecting the active form of neutrophil elastase.
Materials:
-
ProteaseTag® Active NE Immunoassay Kit (containing NE-Tag coated plate, standards, detection antibody, substrate, and wash buffers)
-
Test sample containing active neutrophil elastase
-
Test Inhibitor
-
Absorbance microplate reader (450 nm)
Procedure (based on a typical kit protocol):
-
Sample Preparation:
-
Pre-incubate the sample containing active neutrophil elastase with various concentrations of the test inhibitor for a specified time.
-
-
Assay Protocol:
-
Add the pre-incubated samples and standards to the wells of the NE-Tag coated plate.
-
Incubate to allow the active (uninhibited) NE to bind to the plate.
-
Wash the plate to remove unbound components, including inhibited NE.
-
Add a detection antibody (e.g., HRP-conjugated anti-NE antibody) and incubate.
-
Wash the plate to remove unbound antibody.
-
Add a colorimetric substrate (e.g., TMB) and incubate to develop a color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the provided NE standards.
-
Determine the concentration of active NE in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
The selection of an appropriate assay platform for evaluating neutrophil elastase inhibitors is crucial for obtaining reliable and reproducible data. While fluorometric and colorimetric assays are widely used for determining inhibitor potency through direct measurement of enzymatic activity, immunoassays provide a valuable alternative for specifically quantifying the active form of the enzyme, particularly in complex biological samples.
The data presented in this guide for this compound, Sivelestat, and Lonodelestat highlight the reported potencies of these compounds. However, the lack of direct comparative studies underscores the importance of in-house cross-validation when comparing results across different assay platforms. By employing multiple methodologies, researchers can gain greater confidence in their findings and contribute to the development of more effective therapies for neutrophil elastase-driven diseases.
References
A Comparative Analysis of Sivelestat (Neutrophil Elastase Inhibitor 4) and Endogenous Alpha-1 Antitrypsin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism
In the landscape of inflammatory diseases, particularly those characterized by excessive neutrophil activity, the inhibition of neutrophil elastase (NE) is a key therapeutic strategy. This guide provides a detailed comparison of a synthetic inhibitor, Sivelestat (also known as ONO-5046 or Neutrophil Elastase Inhibitor 4), and the primary endogenous inhibitor, alpha-1 antitrypsin (AAT). This analysis is based on available experimental data to assist researchers and drug development professionals in understanding their respective mechanisms, efficacy, and experimental evaluation.
Executive Summary
Sivelestat is a small molecule, competitive inhibitor of neutrophil elastase, while alpha-1 antitrypsin is a large glycoprotein and a member of the serine protease inhibitor (serpin) superfamily that forms a covalent, irreversible bond with its target. Both molecules effectively inhibit neutrophil elastase, a key protease involved in the degradation of extracellular matrix proteins and the propagation of inflammation. While direct comparative studies are limited, this guide synthesizes available data on their inhibitory constants, mechanisms of action, and outcomes in preclinical and clinical settings.
Mechanism of Action
Sivelestat (ONO-5046): As a competitive inhibitor, Sivelestat binds to the active site of neutrophil elastase, preventing the binding of its natural substrates. This interaction is reversible.
Alpha-1 Antitrypsin (AAT): AAT employs a unique "suicide" or "mousetrap" mechanism. The protease cleaves a specific peptide bond in the reactive center loop of AAT, which triggers a rapid and dramatic conformational change in the AAT molecule. This change traps the protease, forming a stable, inactive covalent complex that is subsequently cleared from circulation.
Quantitative Comparison of Inhibitory Efficacy
The following table summarizes the key quantitative parameters for the inhibition of human neutrophil elastase by Sivelestat and alpha-1 antitrypsin. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | Sivelestat (ONO-5046) | Alpha-1 Antitrypsin (Normal M-type) | Reference(s) |
| Inhibition Constant (Ki) | 200 nM | Not applicable (irreversible inhibitor) | [1][2] |
| IC50 | 44 nM | Not applicable (irreversible inhibitor) | [1][2] |
| Association Rate Constant (k_assoc) | Not typically reported for competitive inhibitors | 6.5 x 107 M-1s-1 | [3] |
| Mechanism of Inhibition | Competitive, Reversible | Covalent, Irreversible | [1][3] |
Experimental Data and Clinical Insights
Sivelestat in Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS)
Sivelestat has been investigated for its therapeutic potential in conditions characterized by high neutrophil influx, such as ALI and ARDS. Clinical studies have shown mixed results. Some studies, particularly in Japan where it is approved for this indication, suggest that Sivelestat can improve oxygenation and reduce the duration of mechanical ventilation[4][5][6]. However, a large multinational trial (the STRIVE study) did not show a significant benefit in terms of 28-day mortality or ventilator-free days in a heterogeneous ALI patient population[7].
Alpha-1 Antitrypsin Augmentation Therapy
AAT augmentation therapy is the standard of care for individuals with severe AAT deficiency, a genetic disorder that predisposes them to early-onset emphysema. The therapy involves intravenous infusion of purified human AAT to restore the protease-antiprotease balance in the lungs. Clinical trials have demonstrated that AAT augmentation therapy can slow the progression of emphysema, as measured by a decline in lung density on CT scans[8].
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
A common method to assess the inhibitory activity of compounds like Sivelestat and AAT involves a fluorometric or colorimetric assay.
Principle: A specific substrate for neutrophil elastase is incubated with the enzyme in the presence and absence of the inhibitor. The cleavage of the substrate releases a fluorescent or colored product, and the rate of its formation is proportional to the enzyme's activity. The inhibitory effect is determined by the reduction in this rate.
Typical Protocol:
-
Reagents:
-
Purified human neutrophil elastase
-
Fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Inhibitor (Sivelestat or AAT) at various concentrations
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor at different dilutions, and the neutrophil elastase solution.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve. For competitive inhibitors like Sivelestat, the Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and its Km are known. For irreversible inhibitors like AAT, the association rate constant is a more relevant parameter.
-
Animal Models of Acute Lung Injury
Animal models are crucial for evaluating the in vivo efficacy of neutrophil elastase inhibitors. A commonly used model is lipopolysaccharide (LPS)-induced acute lung injury.
Typical Protocol (Rat Model):
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Lung Injury: Intratracheal or intraperitoneal administration of LPS.
-
Treatment: Administration of the inhibitor (e.g., Sivelestat) either before (prophylactic) or after (therapeutic) the LPS challenge. A control group receives a vehicle.
-
Endpoint Analysis (typically 24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (especially neutrophils), protein concentration (as an indicator of vascular permeability), and cytokine levels (e.g., TNF-α, IL-6).
-
Histopathology: Examination of lung tissue sections for evidence of inflammation, edema, and structural damage.
-
Lung Wet-to-Dry Weight Ratio: An indicator of pulmonary edema.
-
Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in the lung tissue.
-
Visualizing the Pathways and Processes
Neutrophil Elastase-Mediated Inflammatory Pathway
Caption: Neutrophil elastase inflammatory pathway and points of inhibition.
General Experimental Workflow for Inhibitor Efficacy Testing
Caption: Workflow for evaluating neutrophil elastase inhibitor efficacy.
Conclusion
Both Sivelestat and alpha-1 antitrypsin are potent inhibitors of neutrophil elastase, albeit through different mechanisms. Sivelestat, as a small molecule, offers the potential for broader formulation and delivery options. AAT, as the natural endogenous inhibitor, has a well-established role in maintaining lung homeostasis, and its augmentation is a proven therapy for deficiency states. The choice between targeting neutrophil elastase with a synthetic inhibitor versus augmenting the natural inhibitor depends on the specific disease context, the desired duration of action, and the patient population. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy in various inflammatory conditions.
References
- 1. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - He - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. | BioWorld [bioworld.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
Assessing the pharmacokinetic and pharmacodynamic profile of Neutrophil elastase inhibitor 4
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic profiles of emerging neutrophil elastase inhibitors.
This guide provides a detailed comparison of Neutrophil Elastase Inhibitor 4 against a panel of other significant neutrophil elastase (NE) inhibitors: AZD9668, Sivelestat, POL6014, brensocatib, and BI 1323495. The information is intended to assist researchers in assessing the therapeutic potential and developmental stage of these compounds.
Executive Summary
Neutrophil elastase is a serine protease implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[1] Its inhibition is a promising therapeutic strategy. This guide focuses on the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and compares it with other inhibitors that have progressed to various stages of clinical development. While pharmacodynamic data for this compound is available, there is a notable absence of publicly accessible pharmacokinetic information for this compound.
Data Presentation: Comparative Tables
Table 1: In Vitro Pharmacodynamic Profile of Neutrophil Elastase Inhibitors
| Inhibitor | Target | Assay System | IC50 | Ki | Selectivity | Reference(s) |
| This compound | Human Neutrophil Elastase (HNE) | Enzymatic Assay | 42.30 nM | 8.04 nM | N/A | [2][3][4] |
| AZD9668 | Human Neutrophil Elastase | N/A | N/A | N/A | Highly selective over other neutrophil-derived serine proteases | [5] |
| Sivelestat | Neutrophil Elastase | N/A | 19-49 nM (rat, rabbit, hamster, human, and mouse leukocyte elastase) | N/A | >100-fold greater selectivity over pancreas elastase | [6] |
| POL6014 | Human Neutrophil Elastase | Enzymatic Assays | N/A | N/A | Potent and selective | [7] |
| Brensocatib | Dipeptidyl Peptidase 1 (DPP1) | N/A | N/A | N/A | Selective, competitive, and reversible inhibitor of DPP1 | [8] |
| BI 1323495 | Human Neutrophil Elastase | Enzymatic Assay | 0.4 nM | N/A | > 4000-fold selectivity versus cathepsin G and proteinase 3 | [9] |
N/A: Not Available
Table 2: Pharmacokinetic Profiles of Neutrophil Elastase Inhibitors in Humans
| Inhibitor | Administration | Tmax | Cmax | Half-life | Key Findings | Reference(s) |
| This compound | N/A | N/A | N/A | N/A | No publicly available data. | |
| AZD9668 | Oral | 0.5 - 1.5 hours | Dose-linear | Short | Well tolerated; steady state reached by Day 2 with twice-daily dosing.[10][11] | [10][11] |
| Sivelestat | Intravenous | N/A | Dose-dependent | N/A | Safe and well-tolerated in healthy Chinese subjects. | [12] |
| POL6014 | Inhaled | ~2-3 hours | 0.2-2.5 µM (HVs), 0.2-0.5 µM (CF patients) | N/A | High concentrations achieved in the lung with low systemic exposure.[7][13][14] | [7][13][14] |
| Brensocatib | Oral | 1 - 1.5 hours | Dose-proportional | 20-30 hours | Rapidly absorbed; approximately two-fold accumulation at steady state.[15][16] | [15][16] |
| BI 1323495 | Oral | N/A | Dose-linear up to 300mg | N/A | Exposure is higher when administered with food.[9] | [9] |
HVs: Healthy Volunteers; CF: Cystic Fibrosis
Table 3: Clinical Pharmacodynamic and Efficacy Data for Neutrophil Elastase Inhibitors
| Inhibitor | Disease Model/Population | Key Pharmacodynamic/Efficacy Endpoint(s) | Outcome | Reference(s) |
| This compound | T47D, RPMI 8226, A549, and HSF cell lines | Inhibition of cell proliferation | IC50s of 21.25, 34.17, 29.93, and 99.11 nM, respectively.[2][3] | [2][3] |
| AZD9668 | COPD patients | Ex vivo zymosan-stimulated NE activity in whole blood | Dose-dependent inhibition, with maximal inhibition at 60 mg.[10][11] | [10][11] |
| Sivelestat | Acute Lung Injury (ALI) associated with Systemic Inflammatory Response Syndrome (SIRS) | Ventilator-free days, ventilator-weaning rate, ICU discharge rate, 180-day survival rate | Significantly improved all endpoints compared to the control group.[12] | [12] |
| POL6014 | Cystic Fibrosis patients | Active NE in sputum | >1-log reduction at 3 hours after a single dose.[13][14] | [13][14] |
| Brensocatib | Non-cystic fibrosis bronchiectasis | Sputum neutrophil elastase activity, pulmonary exacerbations | Dose-dependent reduction in sputum NE activity and prolonged time to first exacerbation.[17] | [17] |
| BI 1323495 | Healthy males | NE inhibition in zymosan-stimulated blood | A drug concentration of ~70nmol/L achieved 95% NE inhibition.[9] | [9] |
Experimental Protocols
Neutrophil Elastase Inhibition Assay (In Vitro)
A common method to determine the in vitro potency of a neutrophil elastase inhibitor is a fluorometric assay. The general protocol is as follows:
-
Reagents and Materials: Purified human neutrophil elastase, a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., 25 mM TRIS, 250 mM NaCl, pH 7.5), and the test inhibitor at various concentrations.
-
Procedure:
-
The inhibitor is pre-incubated with neutrophil elastase in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at an appropriate excitation and emission wavelength (e.g., Ex/Em = 380/500 nm).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis: The percent inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Measurement of Neutrophil Elastase Activity in Sputum
Quantifying neutrophil elastase activity in sputum is a key pharmacodynamic endpoint in clinical trials for NE inhibitors. A common method is an activity-based immunoassay:
-
Sample Processing: Sputum samples are collected and processed to separate the sol phase from cellular debris. This typically involves dilution with a buffer (e.g., phosphate-buffered saline) followed by centrifugation.[10]
-
Assay Principle: An ELISA-based method that specifically captures active neutrophil elastase can be used. For example, the ProteaseTag® Active NE Immunoassay utilizes a specific tag that binds to active NE, which is then detected using an antibody-conjugate system.
-
Procedure:
-
A microplate is coated with the NE-specific tag.
-
Processed sputum samples and standards are added to the wells, allowing the tag to capture active NE.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A colorimetric substrate is added, and the absorbance is measured.
-
-
Data Analysis: The concentration of active NE in the sputum samples is determined by comparison to a standard curve.
Animal Model of Acute Lung Injury
Animal models are crucial for evaluating the in vivo efficacy of neutrophil elastase inhibitors. A commonly used model is lipopolysaccharide (LPS)-induced acute lung injury in mice or rats:
-
Animal Model: Mice or rats are administered LPS either intratracheally or intraperitoneally to induce an inflammatory response in the lungs, characterized by neutrophil infiltration and tissue damage.[3]
-
Inhibitor Administration: The test inhibitor is administered to the animals, typically before or shortly after the LPS challenge. The route of administration (e.g., oral, intravenous) depends on the properties of the inhibitor being tested.
-
Endpoint Measurement: Several endpoints can be assessed to determine the efficacy of the inhibitor, including:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (especially neutrophils), total protein concentration (as a marker of vascular permeability), and inflammatory cytokine levels.[3]
-
Histopathology: Histological examination of lung tissue to assess the degree of inflammation, edema, and tissue damage.
-
Myeloperoxidase (MPO) Assay: Measurement of MPO activity in lung tissue homogenates as a quantitative marker of neutrophil infiltration.
-
Mandatory Visualization
Caption: Neutrophil Elastase Signaling in Lung Inflammation.
References
- 1. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophils mediate acute lung injury in rabbits: role of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. proaxsis.com [proaxsis.com]
- 9. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]
- 10. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Neutrophil Elastase Inhibitor 4 Against First-Generation Counterparts
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of Neutrophil Elastase Inhibitor 4 in comparison to first-generation inhibitors, Sivelestat and Alvelestat.
Introduction
Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the inflammatory cascade and tissue remodeling. While essential for host defense, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. This has driven the development of NE inhibitors as a promising therapeutic strategy. This guide provides a detailed comparison of a novel thalidomide-derived compound, this compound, against the first-generation inhibitors Sivelestat and Alvelestat, offering insights into their respective biochemical potencies, mechanisms of action, and available preclinical and clinical data.
Biochemical Potency and Efficacy
A direct comparison of the inhibitory potency of this compound, Sivelestat, and Alvelestat reveals significant differences in their biochemical profiles. This compound, a competitive inhibitor of human neutrophil elastase (HNE), demonstrates potent inhibition with a reported IC50 of 42.30 nM and a Ki of 8.04 nM[1]. The first-generation inhibitors, Sivelestat and Alvelestat, also exhibit nanomolar inhibitory activity, though their reported values vary across different studies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | Human Neutrophil Elastase | 42.30[1] | 8.04[1] | Competitive inhibitor. Also exhibits antiproliferative activity against various cancer cell lines[2]. |
| Sivelestat | Human Neutrophil Elastase | 4.6[3] | - | A review of clinical trials shows mixed results on mortality in ARDS patients[4][5][6][7]. |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | 12[8] | 9.4[8] | Orally bioavailable and reported to be at least 600-fold more selective over other serine proteases[8]. |
Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes and is collated from various sources.
Mechanism of Action and Signaling Pathways
Neutrophil elastase exerts its pro-inflammatory effects through multiple signaling pathways. A key mechanism involves the activation of Protease-Activated Receptor-2 (PAR2). NE can cleave PAR2 at a non-canonical site, leading to biased agonism and the activation of downstream signaling cascades, including the p44/42 MAPK pathway. This activation contributes to inflammation and pain.
Below is a diagram illustrating the signaling pathway of neutrophil elastase-mediated inflammation.
Caption: Neutrophil elastase activates the PAR2 receptor, initiating a signaling cascade through G-proteins and the MAPK pathway, ultimately leading to inflammation and pain.
Selectivity Profile
A crucial aspect of an effective and safe NE inhibitor is its selectivity for neutrophil elastase over other related serine proteases, such as cathepsin G and proteinase 3, to minimize off-target effects. Alvelestat has been reported to be highly selective, with over 600-fold greater selectivity for NE compared to other serine proteases[8]. While this compound is a potent NE inhibitor, a detailed comparative selectivity profile against a broad panel of proteases is not yet publicly available. The development of highly selective inhibitors is a key focus in the field to improve the therapeutic window and reduce potential side effects[9][10].
Preclinical and Clinical Landscape
Sivelestat: Sivelestat has been the subject of numerous clinical trials, particularly in the context of ALI and ARDS. However, the results have been inconsistent. While some studies, primarily in Japan, have suggested benefits in improving oxygenation and reducing the duration of mechanical ventilation, larger multinational trials have not demonstrated a significant improvement in mortality[4][5][6][7]. Preclinical studies have shown its efficacy in animal models of psoriasis by reducing skin inflammation[11].
Alvelestat (AZD9668): Alvelestat, an orally bioavailable inhibitor, has undergone Phase II clinical trials for several respiratory conditions, including bronchiectasis and Alpha-1 Antitrypsin Deficiency (AATD)[12][13]. In a Phase II trial for bronchiectasis, Alvelestat showed an improvement in lung function[14]. In AATD, it demonstrated a significant reduction in biomarkers of NE activity and elastin degradation[15]. The pharmacokinetic profile of Alvelestat has been established, showing dose-linearity and a short half-life consistent with twice-daily dosing.
This compound: As a more recently developed compound, extensive in vivo efficacy and pharmacokinetic data for this compound are not yet widely published. However, its structural basis as a thalidomide derivative suggests potential for oral bioavailability and immunomodulatory properties beyond direct NE inhibition[2]. Thalidomide and its analogs are known to have complex pharmacokinetic profiles with inter-individual variability[16][17][18][19]. The antiproliferative activity of this compound against various cancer cell lines in vitro indicates its potential for applications in oncology[2]. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential.
Experimental Protocols
To ensure the robust and reproducible evaluation of neutrophil elastase inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Neutrophil Elastase Inhibition Assay (Fluorometric)
This assay is used to determine the potency of an inhibitor (IC50 value) against purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE)
-
NE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (NE without inhibitor) and a negative control (assay buffer only).
-
Add a fixed concentration of human neutrophil elastase to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: A streamlined workflow for determining the IC50 of a neutrophil elastase inhibitor using a fluorometric assay.
Protease Selectivity Assay
To assess the selectivity of an inhibitor, its potency against other related proteases is determined using a similar assay format.
Procedure:
-
Follow the general procedure for the NE inhibition assay.
-
In separate assays, replace human neutrophil elastase with other serine proteases of interest, such as cathepsin G and proteinase 3.
-
Use appropriate fluorogenic substrates specific for each protease.
-
Determine the IC50 value of the test inhibitor for each protease.
-
Calculate the selectivity index by dividing the IC50 value for the off-target protease by the IC50 value for neutrophil elastase. A higher selectivity index indicates greater selectivity for NE.
Conclusion
This compound emerges as a potent, competitive inhibitor of human neutrophil elastase with promising in vitro antiproliferative activity. Its potency is comparable to the first-generation inhibitors Sivelestat and Alvelestat. While Alvelestat has demonstrated good selectivity and oral bioavailability in clinical trials, and Sivelestat has been extensively studied in acute inflammatory conditions, the full preclinical and clinical profile of this compound is still under investigation. A comprehensive evaluation of its selectivity, in vivo efficacy, and pharmacokinetic properties will be crucial in determining its therapeutic potential and advantages over existing inhibitors. The experimental protocols provided in this guide offer a framework for the standardized evaluation of this and other novel neutrophil elastase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sivelestat for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mereobiopharma.com [mereobiopharma.com]
- 14. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical evidence of pharmacokinetic changes in thalidomide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacology of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
Independent Validation of Published Data on Neutrophil Elastase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available data on Neutrophil Elastase Inhibitor 4 and other prominent neutrophil elastase (NE) inhibitors. The information is intended to assist researchers in evaluating and selecting appropriate compounds for their studies. All data is presented in a standardized format for ease of comparison, and detailed experimental protocols are provided for key assays.
Quantitative Comparison of Neutrophil Elastase Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected NE inhibitors against human neutrophil elastase (hNE). The data has been compiled from various published sources.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Citation(s) |
| This compound (compound 4f) | Competitive | 42.30 | 8.04 | [1] |
| Sivelestat (ONO-5046) | Competitive | 44 | 200 | [2] |
| AZD9668 (Alvelestat) | Reversible | 12 | 9.4 | [3][4] |
| BAY 85-8501 | Reversible, Selective | 0.065 | 0.080 | [3][5][6] |
| POL6014 (Lonodelestat) | Peptide | - | - | [4] |
| GW311616A | Orally Active | 22 | 0.31 | [6] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration. Direct comparison should be made with caution.[7][8]
Experimental Protocols
Determination of Inhibitor Potency (IC50 and Ki) using a Fluorometric Assay
This protocol outlines a common method for determining the inhibitory potency of compounds against neutrophil elastase.
1. Materials and Reagents:
-
Human Neutrophil Elastase (hNE)
-
Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)[9][10]
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
Inhibitor compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380-400 nm, Emission: 460-505 nm)[11]
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of hNE to each well, followed by the various concentrations of the inhibitor or vehicle control.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified pre-incubation time to allow for binding.[12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to each well.[10]
-
Immediately measure the fluorescence intensity over time in a kinetic mode. The rate of increase in fluorescence corresponds to the rate of substrate cleavage.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the rate of reaction against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[8] For irreversible inhibitors, kinact and KI values are determined from time-dependent inhibition studies.[13][14]
3. Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the kinetic read.
-
The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
IC50 values are determined using non-linear regression analysis.
Visualizations
Signaling Pathways of Neutrophil Elastase
Neutrophil elastase is implicated in various signaling pathways that contribute to inflammation and tissue damage. The diagram below illustrates a simplified representation of NE-induced signaling leading to the expression of MUC1, a mucin involved in airway inflammation.
Caption: NE-induced MUC1 gene expression pathway.
Experimental Workflow for NE Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing neutrophil elastase inhibitors.
Caption: Workflow for NE inhibitor discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elastase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Elastase | DC Chemicals [dcchemicals.com]
- 5. rcsb.org [rcsb.org]
- 6. adooq.com [adooq.com]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Neutrophil Elastase Inhibitor 4
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory safety is the responsible management of hazardous waste.[3] It is illegal and dangerous to dispose of hazardous chemicals down the sink, in regular trash, or through evaporation.[3][4] All chemical waste must be collected in sturdy, leak-proof containers and properly labeled.[3][4]
Step-by-Step Disposal Protocol for Neutrophil Elastase Inhibitor 4
The following procedures are based on general laboratory chemical waste guidelines and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Unused or Expired Inhibitor: Any pure, unused, or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Labware (e.g., pipette tips, tubes, flasks), personal protective equipment (PPE) (e.g., gloves), and spill cleanup materials contaminated with the inhibitor must also be disposed of as hazardous waste.[3]
-
Sharps: Needles, syringes, or other sharp objects contaminated with the inhibitor should be placed in an approved sharps container for disposal as infectious or hazardous waste, depending on the nature of the experiment.[5][6]
-
Aqueous and Solvent-Based Solutions: Do not mix aqueous waste with organic solvent waste.[3] Solutions containing the inhibitor should be collected in separate, compatible waste containers.
2. Waste Collection and Labeling:
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection.[3][4] Plastic containers are often preferred to minimize the risk of breakage.[4][7]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents, including "this compound."[3][8] The percentage or concentration of each chemical should also be included.[3]
-
Keep waste containers securely closed except when adding waste.[3]
3. Storage:
-
Store chemical waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[3]
-
The total amount of hazardous waste stored in an SAA is typically limited by regulations (e.g., a maximum of 55 gallons).[5][7]
4. Disposal of Empty Containers:
-
A chemical container is considered empty only when all contents have been thoroughly removed.[3]
-
Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[3][9]
-
After rinsing and air-drying, the labels on the container must be removed or defaced before disposal in the appropriate glass or plastic recycling bin.[3][8]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][10] Do not allow waste to accumulate in the laboratory.[3]
Waste Disposal Summary
| Waste Type | Recommended Disposal Method |
| Unused/Expired this compound | Collect in a labeled, sealed, and compatible hazardous waste container. Arrange for pickup by the institution's EHS for proper disposal.[3][4] |
| Contaminated Labware (non-sharp) | Place in a designated hazardous waste container. Ensure the container is properly labeled with the contents.[3] |
| Contaminated Sharps | Dispose of immediately in a designated, puncture-resistant sharps container.[5][6] |
| Liquid Waste (Aqueous/Solvent) | Collect in separate, labeled, and sealed hazardous waste containers. Do not mix aqueous and organic solvent waste.[3] |
| Empty Chemical Containers | Triple-rinse the container, collecting the first rinse as hazardous waste. Remove or deface the label before disposing of the container in the appropriate recycling bin.[3][9] |
| Contaminated PPE (Gloves, etc.) | Dispose of in the designated hazardous chemical waste stream, not in the regular trash. |
Experimental Protocols and Safety Considerations
When working with this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific information on hazards and handling.[4] Always wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[4]
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. odu.edu [odu.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Essential Safety and Operational Guidance for Handling Neutrophil Elastase Inhibitor 4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Neutrophil elastase inhibitor 4. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.
Chemical Identifier:
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards is essential to select the appropriate PPE for any laboratory procedure.[4][5] The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling potent research compounds.
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.[4][6][7] | To protect eyes and face from splashes, and airborne particles. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[4][6] | To protect skin and clothing from contamination. |
| Hand Protection | Disposable nitrile gloves.[4][6] Consider double-gloving for added protection.[4] Gloves should be inspected before use and changed immediately if contaminated. | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If handling outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. | To prevent inhalation of any dusts or aerosols. |
| Foot Protection | Closed-toe shoes.[6][8] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
If the package is compromised, isolate it in a fume hood and follow emergency spill procedures.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store in a designated, secure location away from incompatible materials.
-
Maintain an accurate inventory of the compound.
3. Handling and Usage:
-
All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
Use the smallest practical quantity for the experiment.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is soluble in DMSO and DMF.[3]
-
After handling, decontaminate all surfaces and equipment.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10][11]
-
Never dispose of chemical waste down the drain.[10]
Emergency Procedures
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[9][12]
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[10][12]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.[13]
-
If the substance is volatile or creates dust, close the laboratory door and increase ventilation to the area if it is safe to do so.[14]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[12][13]
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Fire Response:
-
In case of a small fire, use a fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide).
-
For a large fire, activate the fire alarm, evacuate the area, and call emergency services.
-
Do not attempt to fight a fire that is beyond your control.
Safe Handling Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Chemical Spill Response [augusta.edu]
- 13. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
